molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B110684
CAS No.: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a natural product found in Reissantia buchananii with data available.

Properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344505
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-89-9
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for this compound. The described methodology is a two-step process commencing with the N-methylation of commercially available 6-hydroxynicotinic acid, followed by a classical Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, tabulated quantitative data for all materials, and a visual representation of the synthetic route to ensure reproducibility and clarity for research and development applications.

Overall Synthesis Pathway

The synthesis is achieved via a straightforward two-step sequence. The first step involves the selective N-methylation of the pyridone ring of 6-hydroxynicotinic acid. The resulting intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is then subjected to esterification to afford the final product.

Caption: Two-step synthesis of the target ester from 6-hydroxynicotinic acid.

Data Presentation

Quantitative data and physical properties for the key compounds in the synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Compounds

Compound NameStarting MaterialIntermediateFinal Product
IUPAC Name 6-Oxo-1,6-dihydropyridine-3-carboxylic acid1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidMethyl 1-methyl-6-oxopyridine-3-carboxylate[]
CAS Number 5006-66-63719-45-76375-89-9[][2]
Molecular Formula C₆H₅NO₃C₇H₇NO₃C₈H₉NO₃[]
Molecular Weight ( g/mol ) 139.11153.14167.16[]
Physical Form SolidSolidSolid
Melting Point (°C) >300240-245Not specified
Characterization Data Commercially Available¹H NMR data available[3]NMR, HPLC, LC-MS data available[4]

Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in the synthesis pathway.

Step 1: N-Methylation of 6-Hydroxynicotinic Acid

This procedure details the synthesis of the intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, via direct methylation. The reaction utilizes a strong base to deprotonate the pyridone nitrogen, followed by nucleophilic attack on the methylating agent.

Experimental Workflow

N_Methylation_Workflow A Suspend NaH in anhydrous Methanol under N₂ B Add 6-Hydroxynicotinic Acid portion-wise A->B C Heat mixture to 60°C for 30 min B->C D Add Methyl Iodide (CH₃I) dropwise C->D E Maintain at 60°C overnight D->E F Cool, quench, and acidify with HCl E->F G Filter and wash the precipitate F->G H Dry under vacuum to yield product G->H

Caption: Workflow for the N-methylation of 6-hydroxynicotinic acid.

Protocol:

  • Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol.

  • Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is carefully added portion-wise to the stirred methanol at room temperature.

  • Substrate Addition: 6-Hydroxynicotinic acid (1.0 eq) is added to the suspension.

  • Heating: The reaction mixture is heated to 60°C and stirred for 30 minutes to ensure complete formation of the sodium salt.

  • Methylation: Methyl iodide (CH₃I, 4.0 eq) is added dropwise via a syringe. The reaction mixture is then stirred overnight at 60°C.

  • Work-up: The mixture is cooled to room temperature. A basic solution (e.g., 2N NaOH) is added to hydrolyze any ester formed in situ. The solvent is evaporated under reduced pressure.

  • Acidification & Isolation: The residue is dissolved in water and acidified to a pH of approximately 3-4 with 2N hydrochloric acid (HCl), resulting in the precipitation of a solid.

  • Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Step 2: Fischer Esterification of the Carboxylic Acid Intermediate

This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester product. The reaction is an acid-catalyzed equilibrium process driven to completion by using a large excess of the alcohol reactant.

Protocol:

  • Reaction Setup: The intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq), is dissolved in a large excess of anhydrous methanol, which serves as both a reagent and a solvent.

  • Catalyst Addition: Concentrated sulfuric acid (H₂SO₄, ~5% v/v) is cautiously added as a catalyst.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

References

Technical Guide: Physicochemical Properties and Structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 67367-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, identified by the CAS number 67367-27-5. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering readily accessible data on its structural and physicochemical characteristics. The 2-pyridone scaffold, a core component of this molecule, is a recognized "privileged structure" in medicinal chemistry, known to be present in numerous biologically active compounds. While specific biological data for this particular compound is not extensively available in the public domain, the information presented herein provides a critical starting point for further investigation and application in drug discovery and development programs.

Chemical Structure and Identification

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a pyridone ring system. The structural identifiers and key molecular information are summarized in the table below.

IdentifierValue
CAS Number 67367-27-5
IUPAC Name methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Canonical SMILES COC(=O)C1=CC=CN(C1=O)C
InChI InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3
InChIKey DVGKWXGXINLTKR-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and computed physicochemical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is provided below. It is important to note that while some experimental data is available from commercial suppliers, other values are based on computational models.

PropertyValueSource
Physical State SolidCommercial Suppliers
Purity >97%Commercial Suppliers
Storage Temperature Room TemperatureCommercial Suppliers
Computed XLogP3 0.4PubChem
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 3PubChem
Computed Rotatable Bond Count 2PubChem
Computed Exact Mass 167.058244192PubChem
Computed Monoisotopic Mass 167.058244192PubChem
Computed Topological Polar Surface Area 49.9 ŲPubChem
Computed Heavy Atom Count 12PubChem

Spectroscopic Data

While detailed spectral data from primary literature is limited, commercial suppliers indicate that standard analytical techniques are used for quality control. These typically include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible Spectroscopy (UV-Vis)

  • Fourier-Transform Infrared Spectroscopy (FTIR)

  • Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)

Researchers procuring this compound can typically request a Certificate of Analysis (CoA) which may contain specific spectral data from the supplier.

Synthesis and Experimental Protocols

A general synthetic approach for related 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of an aminomethylene derivative of Meldrum's acid with active methylene nitriles.[3]

General Synthetic Workflow for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Meldrum's Acid Meldrum's Acid Aminomethylene Meldrum's Acid Aminomethylene Meldrum's Acid Meldrum's Acid->Aminomethylene Meldrum's Acid Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Aminomethylene Meldrum's Acid Primary Amine Primary Amine Primary Amine->Aminomethylene Meldrum's Acid 2-Oxo-1,2-dihydropyridine Derivative 2-Oxo-1,2-dihydropyridine Derivative Aminomethylene Meldrum's Acid->2-Oxo-1,2-dihydropyridine Derivative Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->2-Oxo-1,2-dihydropyridine Derivative

Caption: General synthesis of 2-oxo-1,2-dihydropyridine derivatives.

Biological Activity and Signaling Pathways

There is currently a lack of specific biological activity data and identified signaling pathway interactions for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in the reviewed literature. However, the 2-pyridone structural motif is a well-established pharmacophore found in a wide array of biologically active molecules. Derivatives of 2-pyridone have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer

  • Antibacterial

  • Antifungal

  • Anti-inflammatory

  • Antiviral

The diverse biological activities of this class of compounds make Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate a molecule of interest for further screening and investigation in various therapeutic areas.

Hypothetical Drug Discovery Workflow

Caption: A potential workflow for evaluating the biological activity of the title compound.

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a readily available chemical entity with a structural framework that suggests potential for biological activity. This guide has compiled the currently available structural and physicochemical data to aid researchers in their investigations. The significant knowledge gap regarding its specific biological functions and detailed synthetic protocols highlights an opportunity for further research. Future studies should focus on elucidating its biological targets and mechanisms of action, as well as optimizing its synthesis, to fully explore its potential in drug discovery and development.

References

The Dawn of a New Therapeutic Class: A Technical History of Dihydropyridine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of dihydropyridine (DHP) carboxylates, a class of organic compounds that revolutionized the management of cardiovascular diseases. From their humble beginnings in the late 19th century to their development into blockbuster drugs, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and structure-activity relationships that defined this important class of therapeutics.

The Genesis: Hantzsch's Pyridine Synthesis

The story of dihydropyridines begins not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. In 1882, the German chemist Arthur Hantzsch reported a novel one-pot multicomponent reaction for the synthesis of 1,4-dihydropyridine derivatives.[1] This reaction, now famously known as the Hantzsch pyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or an ammonium salt.[1][2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[2]

The Hantzsch synthesis is renowned for its simplicity and efficiency in creating a diverse range of substituted dihydropyridine rings.[3] The general reaction is as follows:

Hantzsch_Synthesis reactants Aldehyde (R-CHO) + 2x β-Ketoester + Ammonia (NH3) intermediate 1,4-Dihydropyridine reactants->intermediate Hantzsch Reaction product Pyridine intermediate->product Oxidation L_type_Calcium_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DHP Dihydropyridine LTCC L-type Calcium Channel (Cav1.2) DHP->LTCC Binds & Blocks Relaxation Vasodilation DHP->Relaxation Ca_in Ca²⁺ (intracellular) LTCC->Ca_in Blocked Influx Ca_out Ca²⁺ (extracellular) Ca_out->LTCC Influx Calmodulin Calmodulin Ca_in->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Myosin Light Chain Kinase (inactive) CaM_complex->MLCK_inactive MLCK_active Myosin Light Chain Kinase (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

References

An In-Depth Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a potential synthetic pathway, and key analytical data.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name Methyl 1-methyl-2-oxopyridine-3-carboxylate is a substituted pyridinone derivative. It is also known by several synonyms, which are listed in the table below for easy reference.

Identifier TypeValue
IUPAC Name Methyl 1-methyl-2-oxopyridine-3-carboxylate
Systematic Name Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS Number 67367-27-5[1]
PubChem CID 819366[1]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES String COC(=O)c1c(=O)n(C)ccc1[1]

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Not specified (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The most probable method involves the methylation of its carboxylic acid precursor, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

A general procedure for the esterification of a similar pyridone carboxylic acid involves the use of a methylating agent in the presence of a base. For instance, the synthesis of Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is achieved by reacting the corresponding carboxylic acid with methyl iodide and potassium carbonate in dimethylformamide (DMF).

Proposed Experimental Protocol for the Synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate:

  • Reactants:

    • 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature.

    • Add methyl iodide to the suspension.

    • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2.5 days, as in a similar synthesis).

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., a mixture of hexanes and ether).

    • Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Methyl 1-methyl-2-oxopyridine-3-carboxylate.

It is important to note that this is a generalized protocol and would require optimization for this specific transformation.

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 1-methyl-2-oxopyridine-3-carboxylate is not currently available in the cited literature. However, based on its structure, the expected spectroscopic characteristics can be predicted.

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR Signals corresponding to the N-methyl protons, the O-methyl protons of the ester group, and the protons on the pyridine ring.
¹³C NMR Resonances for the carbonyl carbons (amide and ester), the carbons of the pyridine ring, and the methyl carbons.
FTIR Characteristic absorption bands for the C=O stretching vibrations of the amide and ester functional groups, as well as C-N and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).

Commercial suppliers indicate that the compound is analyzed by methods including LCMS, GCMS, HPLC, GC, MS, UV-VIS, FTIR, and NMR, suggesting that such data can be obtained upon request from these sources.[1]

Logical Relationships in Synthesis

The synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate can be visualized as a straightforward esterification reaction. The logical workflow is depicted in the following diagram.

Synthesis_Pathway Reactant1 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Process Esterification Reactant1->Process Reactant2 Methylating Agent (e.g., Methyl Iodide) Reactant2->Process Product Methyl 1-methyl-2-oxopyridine-3-carboxylate Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Process Process->Product Yields

Caption: Proposed synthesis of Methyl 1-methyl-2-oxopyridine-3-carboxylate.

References

The Diverse Biological Activities of N-Methyl Pyridone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of N-methyl pyridone derivatives, detailing their anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways to support researchers and drug development professionals in this promising area of medicinal chemistry.

The N-methyl pyridone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, ranging from potent and selective enzyme inhibition to broad-spectrum antimicrobial and anticancer activities. This technical guide synthesizes key findings in the field, presenting quantitative biological data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development.

Anti-inflammatory Activity

N-methyl-2-pyrrolidone (NMP), a related cyclic lactam, has been identified as a bioactive anti-inflammatory agent. Its mechanism of action involves the modulation of key inflammatory signaling pathways, offering potential therapeutic avenues for diseases such as atherosclerosis.[1][2]

Key Signaling Pathways in Anti-inflammatory Action

1. Krüppel-like Factor 2 (KLF2) Activation: NMP has been shown to increase the expression of the transcription factor KLF2.[1][2] KLF2 is a critical regulator of endothelial homeostasis and possesses anti-inflammatory properties. Its induction by NMP leads to the suppression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory response.[1][2] The precise upstream mechanism by which NMP induces KLF2 is an area of ongoing investigation but may involve pathways sensitive to cellular stress or metabolic changes.

KLF2_Activation_Pathway NMP N-Methyl Pyridone (e.g., NMP) Upstream Upstream Cellular Sensors/Pathways NMP->Upstream Activates KLF2_Gene KLF2 Gene Transcription Upstream->KLF2_Gene Induces KLF2_Protein KLF2 Protein KLF2_Gene->KLF2_Protein AdhesionMolecules Adhesion Molecules (VCAM-1, E-selectin)↓ KLF2_Protein->AdhesionMolecules Inhibits Transcription eNOS eNOS ↑ KLF2_Protein->eNOS Promotes Transcription Inflammation Endothelial Inflammation ↓ AdhesionMolecules->Inflammation eNOS->Inflammation Inhibits NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα IkBa_NFkB->P_IkBa Proteasome Proteasome Degradation P_IkBa->Proteasome Ub NFkB p65/p50 Proteasome->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates NMP N-Methyl Pyridone (e.g., NMP) NMP->IKK Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds InflammatoryGenes Inflammatory Gene Transcription ↓ DNA->InflammatoryGenes JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Dimerizes & Activates JAKs STAT_inactive STAT Receptor->STAT_inactive Recruits JAK1_active P-JAK1 (Active) JAK1_inactive->JAK1_active Trans-phosphorylation JAK1_active->Receptor Phosphorylates Receptor JAK1_active->STAT_inactive STAT_active P-STAT STAT_inactive->STAT_active Phosphorylates STAT_dimer P-STAT Dimer STAT_active->STAT_dimer Dimerizes STAT_dimer_nuc P-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates Inhibitor N-Methyl Pyridone Inhibitor Inhibitor->JAK1_active Inhibits ATP Binding DNA Target Gene STAT_dimer_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Drug_Discovery_Workflow Target_ID 1. Target Identification & Validation (e.g., JAK1 in autoimmunity) HTS 2. High-Throughput Screening (HTS) (Fragment or Compound Library) Target_ID->HTS Primary Biochemical Assays Hit_to_Lead 3. Hit-to-Lead Optimization (SAR-driven medicinal chemistry) HTS->Hit_to_Lead 'Hits' (μM activity) Lead_Opt 4. Lead Optimization (Improving potency, selectivity, ADME) Hit_to_Lead->Lead_Opt 'Leads' (nM activity, initial selectivity) Preclinical 5. Preclinical Development (In vivo efficacy & toxicology) Lead_Opt->Preclinical Candidate Drug (Optimized properties) Clinical 6. Clinical Trials (Phase I, II, III) Preclinical->Clinical IND Filing SAR_Logical_Relationships cluster_scaffold N-Methyl-Pyrrolo[2,3-b]pyridine Core cluster_substituents Key Substituent Positions cluster_properties Biological Properties Core Essential for Hinge Binding Potency High Potency (nM IC50) Core->Potency Governs C4 C4-Position (Cyclic Amine) Selectivity JAK1 Selectivity (vs. JAK2) C4->Selectivity Crucial for Isoform Discrimination C5 C5-Position (N-Methyl Carboxamide) C5->Potency Enhances via H-Bonds Potency->Selectivity Often Optimized Concurrently

References

Dihydropyridine Compounds: A Technical Guide to Therapeutic Targets and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) derivatives are a well-established class of organic compounds, most famously recognized for their role as L-type voltage-gated calcium channel (L-VGCC) blockers in the treatment of cardiovascular diseases.[1][2] However, extensive research has unveiled a broader therapeutic potential for this versatile scaffold, with emerging applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth exploration of the established and novel therapeutic targets of dihydropyridine compounds, complete with detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways to aid in future drug discovery and development efforts.

Core Therapeutic Targets and Mechanisms of Action

The biological activity of dihydropyridine derivatives is diverse, stemming from their ability to interact with a range of molecular targets. While L-type calcium channels remain the primary target for classical DHPs, subtle structural modifications can significantly alter their pharmacological profile, redirecting their activity towards other ion channels, enzymes, and transporters.

Voltage-Gated Calcium Channels (VGCCs): The Primary Target

Dihydropyridines are renowned for their high affinity and specificity for L-type voltage-gated calcium channels, which are crucial for regulating intracellular calcium concentration and, consequently, a multitude of physiological processes.[3] Newer generations of DHPs have also demonstrated activity against N-type calcium channels.[4][5]

a) L-Type Voltage-Gated Calcium Channels (L-VGCCs)

  • Mechanism of Action: Dihydropyridines bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in a closed or inactivated state.[3][6] This allosteric modulation inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. In cardiac muscle, this effect reduces contractility.[7] The binding is voltage-dependent, with higher affinity for depolarized (inactivated) channels.

  • Therapeutic Relevance: This mechanism is the cornerstone of their use as antihypertensive and antianginal agents.[6]

b) N-Type Voltage-Gated Calcium Channels (N-VGCCs)

  • Mechanism of Action: Certain dihydropyridine derivatives, such as cilnidipine, exhibit a dual-blocking effect on both L-type and N-type calcium channels.[4][5] N-type channels are primarily located in neuronal tissues and are involved in neurotransmitter release. By inhibiting N-type channels, these DHPs can suppress sympathetic nerve activity.

  • Therapeutic Relevance: The dual L/N-type calcium channel blockade offers a unique therapeutic advantage, particularly in managing hypertension with a reduced incidence of reflex tachycardia.[5]

Quantitative Data: Dihydropyridine Activity on Voltage-Gated Calcium Channels

CompoundChannel TypeAssay TypeSpeciesIC50 / KiReference
NifedipineL-typeRadioligand BindingRat BrainKi: 0.43 µM[8]
AmlodipineL-typeIntracellular Ca²⁺Rat Aortic Smooth Muscle CellsIC50: 0.45 µg/ml[9]
CilnidipineL-typePatch ClampRat Cardiac MyocytesIC50: 17 µM[5]
CilnidipineN-typePatch ClampRat Sympathetic NeuronsIC50: ~3-30 µM[5]
Compound 5a L-typeIntracellular Ca²⁺Rat Aortic Smooth Muscle CellsIC50: 0.18 µg/ml[9]
Compound 5e L-typeIntracellular Ca²⁺Rat Aortic Smooth Muscle CellsIC50: 0.25 µg/ml[9]

Signaling Pathway: DHP-Mediated Vasodilation

G cluster_0 Vascular Smooth Muscle Cell DHP Dihydropyridine (e.g., Nifedipine) L_VGCC L-type Ca²⁺ Channel (α1 subunit) DHP->L_VGCC Blocks Relaxation Vasodilation DHP->Relaxation Promotes Ca_influx Ca²⁺ Influx Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Increases Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

DHP-mediated inhibition of L-type calcium channels leading to vasodilation.
P-glycoprotein (P-gp): Reversing Multidrug Resistance in Cancer

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide array of xenobiotics, including many chemotherapeutic drugs, from cancer cells. This is a major mechanism of multidrug resistance (MDR) in cancer.

  • Mechanism of Action: Several dihydropyridine derivatives have been shown to inhibit P-gp function.[10][11] They are thought to act as competitive or non-competitive inhibitors, binding to the transporter and preventing the efflux of anticancer drugs. This leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.

  • Therapeutic Relevance: DHP-based P-gp inhibitors are being investigated as chemosensitizers to be used in combination with conventional cancer therapies to overcome MDR.[10]

Quantitative Data: Dihydropyridine Activity on P-glycoprotein

CompoundP-gp SubstrateCell LineIC50Reference
ManidipineDaunorubicinLLC-GA5-COL1504.6 µM[1]
BarnidipineDaunorubicinLLC-GA5-COL1508.6 µM[1]
BenidipineDaunorubicinLLC-GA5-COL1509.5 µM[1]
NicardipineDaunorubicinLLC-GA5-COL15017.5 µM[1]
AmlodipineDaunorubicinLLC-GA5-COL15022.0 µM[1]
NitrendipineRhodamine 123MCF7R250.5 µM[12]
FelodipineRhodamine 123MCF7R30.3-fold variability[12]

Signaling Pathway: DHP-Mediated Reversal of P-gp Efflux

G cluster_0 Multidrug-Resistant Cancer Cell Chemo Chemotherapeutic Drug Chemo_in Intracellular Drug Concentration Chemo->Chemo_in Enters cell DHP Dihydropyridine Inhibitor Pgp P-glycoprotein (Efflux Pump) DHP->Pgp Inhibits Pgp->Chemo Efflux Chemo_in->Pgp Substrate for efflux Apoptosis Apoptosis Chemo_in->Apoptosis Induces

Inhibition of P-glycoprotein by DHPs increases intracellular drug levels.
Glycogen Synthase Kinase-3β (GSK-3β): A Target in Neurodegenerative Diseases

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. Overactivity of GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and is also involved in neuroinflammation.[13]

  • Mechanism of Action: Certain dihydropyridine derivatives have been identified as inhibitors of GSK-3β.[13] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation and modulate inflammatory pathways, offering a neuroprotective effect. The Wnt/β-catenin signaling pathway, a critical regulator of neuronal survival, is also modulated by GSK-3β, and its inhibition by DHPs can lead to the stabilization of β-catenin and the transcription of pro-survival genes.[14][15][16][17][18]

  • Therapeutic Relevance: Dihydropyridines with GSK-3β inhibitory activity are promising candidates for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.[13]

Signaling Pathway: Neuroprotective Effects of DHPs via GSK-3β Inhibition

G cluster_0 Neuron DHP Dihydropyridine Inhibitor GSK3b GSK-3β DHP->GSK3b Inhibits Neuroprotection Neuroprotection DHP->Neuroprotection Promotes Tau Tau Protein GSK3b->Tau Phosphorylates beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Leads to Wnt Wnt Signaling Wnt->GSK3b Inhibits Degradation Degradation Gene_expression Pro-survival Gene Expression beta_catenin->Gene_expression Activates

DHPs inhibit GSK-3β, reducing tau pathology and promoting neuronal survival.
Other Emerging Therapeutic Targets

The therapeutic landscape of dihydropyridines continues to expand as new targets are identified.

  • SIRT3: Some novel 1,4-dihydropyridines have been found to be specific activators of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[4][19][20] SIRT3 plays a role in regulating mitochondrial function and metabolism, and its activation has shown anti-cancer effects by impairing cancer cell viability and downregulating hypoxia-induced targets.[4][19]

  • Antimicrobial Targets: Dihydropyridine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi.[8][21][22] The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes. For example, some DHPs target the essential response regulator HsrA in Helicobacter pylori.

  • Anticancer Mechanisms: Beyond P-gp inhibition, certain DHPs exhibit direct cytotoxic effects on cancer cells.[23][24][25][26] The proposed mechanisms involve the induction of apoptosis through various signaling pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[7][27][28]

Quantitative Data: Anticancer and Antimicrobial Activities of Dihydropyridines

CompoundTarget/Cell LineActivity TypeValueReference
Compound 4 E. coliMIC8 µg/mL[22]
Compound 4 P. aeruginosaMIC0.5 µg/mL[22]
Compound 4 C. albicansMIC4 µg/mL[22]
Compound 4 HepG2 (Liver Cancer)TGI15.3 µM[22]
Compound 4 HeLa (Cervical Cancer)TGI20.1 µM[22]
Compound 4 MCF-7 (Breast Cancer)TGI17.1 µM[22]
Derivative 33 M. smegmatisMIC9 µg/mL[21]
Derivative 33 S. aureusMIC25 µg/mL[21]
Derivative 33 E. coliMIC100 µg/mL[21]

Experimental Protocols for Target Validation and Compound Characterization

Reproducible and robust experimental methodologies are critical for the evaluation of dihydropyridine compounds and the validation of their therapeutic targets.

Whole-Cell Patch Clamp for Ion Channel Modulation

This electrophysiological technique allows for the direct measurement of ion currents through voltage-gated calcium channels in living cells, providing a functional assessment of channel blockade.

  • Objective: To determine the IC50 value of a dihydropyridine compound for L-type or N-type calcium channels.

  • Methodology:

    • Cell Culture: Culture cells expressing the target calcium channel (e.g., HEK293 cells stably expressing the channel subunits, or primary cells like cardiomyocytes or neurons) on glass coverslips.

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

    • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

    • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit calcium currents.

    • Drug Application: Perfuse the cell with increasing concentrations of the dihydropyridine compound and record the resulting inhibition of the calcium current.

    • Data Analysis: Measure the peak current at each drug concentration and plot the percentage of inhibition against the drug concentration to determine the IC50 value.[17][25][29][30][31]

Experimental workflow for whole-cell patch-clamp recording.
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This cell-based fluorescence assay is a common method to screen for inhibitors of P-glycoprotein.

  • Objective: To determine the IC50 value of a dihydropyridine compound for P-gp inhibition.

  • Methodology:

    • Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF-7/ADR) and a corresponding parental sensitive cell line (e.g., MCF-7).

    • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

    • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the dihydropyridine compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cell suspension and incubate to allow for cellular uptake.

    • Efflux Period: Pellet the cells and resuspend in a fresh buffer without Rhodamine 123 to allow for P-gp-mediated efflux.

    • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. P-gp inhibitors will block the efflux of Rhodamine 123, resulting in higher intracellular fluorescence.

    • Data Analysis: Calculate the mean fluorescence intensity for each condition and determine the IC50 value of the dihydropyridine compound.[10][12][32][33][34][35]

In Vitro Kinase Assay for GSK-3β Inhibition

This biochemical assay measures the enzymatic activity of GSK-3β and is used to identify and characterize inhibitors.

  • Objective: To determine the IC50 value of a dihydropyridine compound for GSK-3β.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific GSK-3β substrate peptide.

    • Inhibitor Preparation: Prepare serial dilutions of the dihydropyridine compound.

    • Kinase Reaction: In a microplate, combine the reaction buffer, purified recombinant GSK-3β enzyme, and the dihydropyridine compound at various concentrations.

    • Incubation: Incubate the plate to allow the kinase reaction to proceed.

    • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), often through a luminescence-based method (e.g., ADP-Glo™).[20][27][36][37]

    • Data Analysis: Measure the luminescence signal and calculate the percentage of GSK-3β inhibition for each compound concentration to determine the IC50 value.

SIRT3 Activity Assay

This is a fluorometric assay to screen for activators or inhibitors of SIRT3.

  • Objective: To determine the effect of a dihydropyridine compound on SIRT3 deacetylase activity.

  • Methodology:

    • Reagent Preparation: Prepare an assay buffer, a fluorogenic SIRT3 substrate peptide, and NAD+.

    • Compound Preparation: Prepare serial dilutions of the dihydropyridine compound.

    • Deacetylase Reaction: In a microplate, combine the assay buffer, substrate, NAD+, purified recombinant SIRT3 enzyme, and the dihydropyridine compound.

    • Incubation: Incubate the plate to allow the deacetylation reaction to occur.

    • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: Calculate the percentage of activation or inhibition of SIRT3 activity relative to a control.[38]

Conclusion and Future Directions

The dihydropyridine scaffold has proven to be a remarkably versatile platform for drug discovery, extending far beyond its initial application as a cardiovascular therapeutic. The ability to modulate a diverse range of biological targets through strategic chemical modifications underscores the ongoing potential of this privileged structure. Future research should focus on elucidating the precise molecular mechanisms underlying the non-calcium channel-related activities of dihydropyridines and optimizing their selectivity for these novel targets. A deeper understanding of the structure-activity relationships for each target will be paramount in designing next-generation dihydropyridine-based therapeutics with enhanced efficacy and reduced off-target effects. The continued exploration of this chemical space holds significant promise for the development of innovative treatments for a wide spectrum of diseases.

References

In Silico Modeling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its core structure, the pyridone ring, are of significant interest in medicinal chemistry. The parent carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1) and has shown potential in downregulating COX-2 expression, suggesting anti-inflammatory properties.[1][2] This technical guide outlines a comprehensive in silico modeling workflow for this compound, providing a framework for the computational assessment of this and similar pyridone derivatives in drug discovery. The methodologies detailed herein are based on established computational techniques applied to pyridine and pyrimidine-based compounds.[3][4][5]

Introduction: The Therapeutic Potential of Pyridone Scaffolds

The 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a key pharmacophore in various biologically active compounds. Its parent carboxylic acid, found in Cordyceps bassiana, demonstrates notable anti-inflammatory activity by inhibiting the AP-1 signaling pathway and subsequently reducing the expression of cyclooxygenase-2 (COX-2).[1][2] This mechanism of action makes it a compelling candidate for further investigation in inflammatory conditions such as atopic dermatitis.[1] In silico modeling provides a rapid and cost-effective approach to explore the therapeutic potential of its methyl ester derivative, predict its pharmacokinetic properties, and guide further experimental studies.

Physicochemical and Biological Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Biological Activity
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide1007-18-7C7H8N2O2152.15Not specified
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidNot availableC7H7NO3153.14AP-1 inhibitor, downregulates COX-2 expression[1]

In Silico Modeling Workflow

The following sections detail a standard computational workflow for the characterization of this compound.

Ligand Preparation

The initial step involves generating a 3D structure of the molecule. This can be accomplished using chemical drawing software (e.g., ChemDraw, MarvinSketch) followed by energy minimization using a suitable force field (e.g., MMFF94).

Target Identification and Protein Preparation

Based on the known activity of the parent carboxylic acid, a relevant biological target for in silico studies is COX-2. The 3D crystal structure of COX-2 can be obtained from the Protein Data Bank (PDB). Protein preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode and estimate the binding affinity.

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, Glide, or similar.

  • Receptor Preparation: Load the prepared COX-2 protein structure.

  • Grid Generation: Define a docking grid box encompassing the active site of COX-2.

  • Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid.

  • Analysis: Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding energy.

ADME-T Prediction

In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol: ADME-T Prediction

  • Software: SwissADME, QikProp, or similar web-based or standalone tools.

  • Input: Provide the SMILES string or 3D structure of the molecule.

  • Analysis: Evaluate parameters such as molecular weight, logP (lipophilicity), water solubility, and potential for toxicity. For instance, adherence to Lipinski's Rule of Five is a common indicator of drug-likeness.

Visualizations

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, applicable to the analysis of this compound.

G cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Lead Optimization A Ligand Preparation (3D Structure Generation) C Molecular Docking A->C D ADME-T Prediction A->D B Target Identification (e.g., COX-2) B->C E Pharmacophore Modeling C->E F Synthesis E->F G In Vitro Assays F->G H In Vivo Studies G->H I Structure-Activity Relationship (SAR) H->I J Lead Optimization I->J J->C

Caption: A general workflow for in silico drug discovery.

AP-1 Signaling Pathway Inhibition

This diagram illustrates the putative mechanism of action of the parent compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

cluster_pathway Cellular Response Pathway cluster_drug Drug Action Stimulus Inflammatory Stimulus AP1 AP-1 Activation Stimulus->AP1 COX2 COX-2 Gene Expression AP1->COX2 Inflammation Inflammation COX2->Inflammation Drug 1-methyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid Drug->AP1 Inhibition

Caption: Inhibition of the AP-1 signaling pathway.

Conclusion

While experimental data on the in silico modeling of this compound is limited, this guide provides a robust framework for its computational evaluation. By leveraging established methodologies in molecular docking and ADME-T prediction, researchers can gain valuable insights into its potential as a therapeutic agent, particularly in the context of inflammation. The outlined workflow serves as a foundational strategy for the rational design and development of novel pyridone-based drug candidates. Further experimental validation is essential to confirm the computational predictions and fully elucidate the therapeutic utility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyridinone Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridinone carboxylates, a scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles. This document details experimental protocols for determining key physicochemical parameters, presents available quantitative data, and visualizes relevant biological pathways to aid in drug design and development.

Core Physicochemical Properties of Substituted Pyridinone Carboxylates

The physicochemical properties of substituted pyridinone carboxylates can be finely tuned through substituent modifications, impacting their polarity, lipophilicity, and hydrogen bonding capabilities. These adjustments are critical for improving interactions with biological targets and enhancing bioavailability.[1]

Data Presentation

Table 1: Physicochemical Properties of Representative Pyridinone Carboxylic Acid Derivatives

Compound NameStructureMelting Point (°C)SolubilitypKalogP/logD
2-Oxo-1,2-dihydropyridine-3-carboxylic acid>300Data not availableData not availableData not available
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid>300Data not availableData not available-0.5 (calculated)[2]
1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid199-200[3]Data not availableData not availableData not available
5-(2-Hydroxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid207-209[3]Data not availableData not availableData not available
1-(4-Fluorobenzyl)-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid215-216[3]Data not availableData not availableData not available
N(1)-methyl-2-pyridone-5-carboxylic acidData not availableData not availableData not available-0.4 (calculated)[4]

Note: The lack of comprehensive, publicly available data for a homologous series necessitates the compilation of information from various sources. The presented data serves as a representative illustration.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

  • Substituted pyridinone carboxylate compound

  • Purified water or relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringes and filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of the crystalline substituted pyridinone carboxylate to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the solvent (e.g., 2 mL of purified water or buffer) to the vial.

  • Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe, and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometric method.

  • The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

G Experimental Workflow for Shake-Flask Solubility Assay A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (HPLC or UV-Vis) E->F

Shake-Flask Solubility Assay Workflow
Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[9][10][11][12]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve, often as the pH at the half-equivalence point.

Materials:

  • Substituted pyridinone carboxylate compound

  • Calibrated pH meter with a combination pH electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Nitrogen gas for purging

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Accurately weigh a sample of the substituted pyridinone carboxylate and dissolve it in a known volume of purified water to a concentration of approximately 1 mM.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

  • If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.

  • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

  • Record the pH value and the volume of titrant added at each step.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

  • For improved accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

  • Perform at least three replicate titrations to ensure reproducibility.

G Workflow for pKa Determination by Potentiometric Titration A Prepare a ~1 mM solution of the compound B Calibrate pH meter A->B C Add titrant in increments B->C D Record pH and volume C->D Allow pH to stabilize D->C Repeat E Plot pH vs. volume D->E F Determine pKa from the titration curve E->F

Potentiometric Titration Workflow
Determination of Lipophilicity (logP/logD) by HPLC-based Method

HPLC-based methods offer a rapid and efficient alternative to the traditional shake-flask method for determining lipophilicity, requiring smaller sample quantities.[13][14][15][16][17]

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values. The logP of the test compound is then determined from its retention time using this calibration.

Materials:

  • Substituted pyridinone carboxylate compound

  • Reversed-phase HPLC system with a UV detector

  • C18 HPLC column

  • A series of standard compounds with a range of known logP values

  • Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH for logD determination)

  • Autosampler vials

Procedure:

  • Prepare stock solutions of the test compound and the standard compounds in a suitable solvent (e.g., methanol).

  • Set up an isocratic HPLC method with a defined mobile phase composition (e.g., 60:40 methanol:water). The mobile phase should be buffered to a specific pH (e.g., 7.4) for logD determination.

  • Inject the standard compounds and record their retention times.

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

  • Inject the substituted pyridinone carboxylate test compound and record its retention time.

  • Calculate the log(k') for the test compound.

  • Determine the logP (or logD) of the test compound by interpolating its log(k') value on the calibration curve.

G HPLC-based logP Determination Workflow A Inject standard compounds with known logP values B Record retention times (t_R) A->B C Calculate log(k') for standards B->C D Generate calibration curve: logP vs. log(k') C->D H Determine logP from calibration curve D->H E Inject test compound F Record retention time (t_R) E->F G Calculate log(k') for test compound F->G G->H

Workflow for HPLC-based logP Determination

Relevant Signaling Pathways

Substituted pyridinone carboxylates have been shown to target several key enzymes involved in cellular signaling pathways, making them attractive candidates for the development of therapeutics for various diseases, including cancer.[1]

Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and morphogenesis.[18][19][20][21][22][23][24] Aberrant activation of the HGF/c-Met pathway is implicated in tumorigenesis and metastasis. Pyridinone-based compounds have been investigated as inhibitors of Met kinase.

G Simplified HGF/c-Met Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 Activation PI3K PI3K cMet->PI3K Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription G Simplified Ras-Raf-MEK-ERK (MAPK) Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF_Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras GF_Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle G Mechanism of HDAC Inhibition cluster_0 Normal State cluster_1 With HDAC Inhibitor HAT HAT (Histone Acetyltransferase) Histone_A Acetylated Histones (Open Chromatin) HAT->Histone_A Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Histone_D Deacetylated Histones (Condensed Chromatin) HDAC->Histone_D Removes Acetyl Groups Transcription_On Gene Transcription Histone_A->Transcription_On Transcription_Off Gene Repression Histone_D->Transcription_Off HDACi HDAC Inhibitor (e.g., Pyridinone-based) HDAC_inhibited HDAC (Inhibited) HDACi->HDAC_inhibited Inhibits Histone_A2 Accumulation of Acetylated Histones Transcription_On2 Expression of Tumor Suppressor Genes Histone_A2->Transcription_On2 G Mutant IDH Signaling Pathway cluster_0 Wild-Type IDH cluster_1 Mutant IDH Isocitrate_wt Isocitrate IDH_wt Wild-Type IDH Isocitrate_wt->IDH_wt aKG_wt α-Ketoglutarate Dioxygenases_wt α-KG-Dependent Dioxygenases aKG_wt->Dioxygenases_wt Cofactor for IDH_wt->aKG_wt Normal_Metabolism Normal Cellular Metabolism & Differentiation Dioxygenases_wt->Normal_Metabolism aKG_mut α-Ketoglutarate IDH_mut Mutant IDH aKG_mut->IDH_mut HG2 2-Hydroxyglutarate (Oncometabolite) Dioxygenases_mut α-KG-Dependent Dioxygenases (Inhibited) HG2->Dioxygenases_mut Inhibits IDH_mut->HG2 Aberrant_Metabolism Epigenetic Alterations & Blocked Differentiation Dioxygenases_mut->Aberrant_Metabolism

References

A Technical Guide to the Synthesis of 1,6-Dihydropyridine-3-carboxylates: Methods, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-dihydropyridine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic applications, acting as calcium channel blockers, anti-hypertensive agents, and displaying potential in the treatment of other diseases. The precise arrangement of substituents and the stereochemistry of these molecules are often crucial for their pharmacological activity. This technical guide provides an in-depth review of the key synthetic methods for accessing 1,6-dihydropyridine-3-carboxylates, with a focus on modern, efficient, and stereoselective approaches.

Key Synthesis Methods

The synthesis of 1,6-dihydropyridine-3-carboxylates can be broadly categorized into classical multicomponent reactions and modern catalytic dearomatization strategies. While the traditional Hantzsch synthesis is renowned for producing 1,4-dihydropyridines, its modifications and newer methodologies have enabled the selective synthesis of the 1,6-isomer.

Rhodium-Catalyzed Asymmetric Dearomatization of Pyridinium Salts

A highly effective and enantioselective method for the synthesis of 1,6-dihydropyridines involves the rhodium-catalyzed dearomatization of pyridinium salts with nucleophiles such as boronic acids. This strategy allows for the construction of fully substituted stereogenic centers at the C6 position with high levels of stereocontrol. The reaction typically employs a chiral phosphine ligand, such as (R)-BINAP, to induce asymmetry.

The dearomatization of electron-deficient pyridines is an attractive approach due to the wide availability of pyridine starting materials. The initial dearomatization yields dihydropyridines with two double bonds that can be further functionalized in a diastereoselective manner to produce highly substituted tetrahydropyridines and piperidines.

The catalytic cycle is proposed to involve the following key steps:

  • Transmetalation: The boronic acid transfers its organic group to the rhodium(I) catalyst.

  • Oxidative Addition: The resulting organorhodium species undergoes oxidative addition to the pyridinium salt.

  • Reductive Elimination: Reductive elimination from the rhodium(III) intermediate forms the C-C bond and regenerates the rhodium(I) catalyst.

rhodium_dearomatization Pyridinium_Salt Pyridinium Salt (R-Py+-X-) Intermediate_B [R'-Rh(III)-Py] Intermediate Pyridinium_Salt->Intermediate_B Oxidative Addition Rh_Catalyst [Rh(I)] Catalyst Intermediate_A [R'-Rh(I)] Intermediate Rh_Catalyst->Intermediate_A Boronic_Acid R'-B(OH)2 Boronic_Acid->Intermediate_A Transmetalation Intermediate_A->Intermediate_B Product 1,6-Dihydropyridine Intermediate_B->Product Reductive Elimination Product->Rh_Catalyst Catalyst Regeneration

Rhodium-Catalyzed Dearomatization of Pyridinium Salts
Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that typically yields 1,4-dihydropyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While the direct synthesis of 1,6-dihydropyridine-3-carboxylates via the Hantzsch reaction is not the primary outcome, modifications and specific reaction conditions can influence the regioselectivity. However, for the specific synthesis of the 1,6-isomer, other methods are generally more reliable.

The mechanism proceeds through the formation of a Knoevenagel condensation product and an enamine, which then condense and cyclize to form the dihydropyridine ring.

hantzsch_synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde (R-CHO) Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product Ketoester1 β-Ketoester Ketoester1->Knoevenagel_Product Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Product->Dihydropyridine Condensation & Cyclization Enamine->Dihydropyridine

Generalized Hantzsch Dihydropyridine Synthesis
Organocatalytic Asymmetric Synthesis

The use of chiral organocatalysts provides a metal-free approach to the enantioselective synthesis of dihydropyridines. Cinchona alkaloids and their derivatives, as well as chiral phosphoric acids, have been successfully employed to catalyze the asymmetric synthesis of 1,4-dihydropyridines, and these principles can be extended to the synthesis of 1,6-isomers. These reactions often proceed through the activation of one of the components via hydrogen bonding or the formation of chiral intermediates.

For instance, a chiral Brønsted acid can activate an α,β-unsaturated imine towards nucleophilic attack by a β-ketoester, leading to the formation of a chiral dihydropyridine.

organocatalysis_workflow Reactant_A α,β-Unsaturated Imine Activation Activation of Imine Reactant_A->Activation Reactant_B β-Ketoester Addition Nucleophilic Addition Reactant_B->Addition Catalyst Chiral Organocatalyst (e.g., Brønsted Acid) Catalyst->Activation Activation->Addition Cyclization Cyclization Addition->Cyclization Product Chiral Dihydropyridine Cyclization->Product

Organocatalytic Synthesis Workflow
Lewis Acid-Catalyzed Annulation

Recent advancements have introduced Lewis acid-catalyzed annulation reactions for the synthesis of 1,6-dihydropyridine derivatives. For example, the annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles, catalyzed by a Lewis acid, provides access to 1,6-dihydropyridine-3-carbonitrile derivatives. While this method yields a carbonitrile instead of a carboxylate at the 3-position, the nitrile group can potentially be hydrolyzed to the corresponding carboxylic acid, making this a relevant synthetic route.

Data Presentation: Comparison of Synthesis Methods

MethodCatalyst/ReagentKey FeaturesTypical YieldsEnantioselectivity (ee)Reference
Rhodium-Catalyzed DearomatizationRh(cod)₂BF₄ / (R)-BINAP, Boronic AcidsHigh enantioselectivity, broad substrate scope, forms C-C bonds.70-95%>90%,
Hantzsch Synthesis (Modified)Various catalysts (e.g., boric acid, iodine)Classical, multicomponent, typically forms 1,4-isomers.60-90%Racemic (typically),
Organocatalytic SynthesisChiral Phosphoric Acids, Cinchona Alkaloid DerivativesMetal-free, environmentally benign, good to excellent enantioselectivity.50-90%80-99%,
Lewis Acid-Catalyzed AnnulationLewis Acids (e.g., Bi(OTf)₃)Access to 3-carbonitrile derivatives, potential for further conversion.60-85%Not reported

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Dearomatization of N-Alkyl Pyridinium Salts[3]

To a solution of the N-alkyl pyridinium salt (1.0 equiv) in a mixture of dioxane and water (e.g., 10:1 v/v) is added the arylboronic acid (1.5-2.0 equiv). To this mixture, a pre-mixed solution of the rhodium precursor (e.g., Rh(cod)₂BF₄, 5 mol%) and the chiral ligand (e.g., (R)-BINAP, 5.5 mol%) in dioxane is added. A base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen). After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,6-dihydropyridine-3-carboxylate.

General Procedure for Hantzsch Dihydropyridine Synthesis[10]

A mixture of an aldehyde (1.0 equiv), a β-ketoester (2.0 equiv), and a source of ammonia (e.g., ammonium acetate, 1.1 equiv) in a suitable solvent (e.g., ethanol or isopropanol) is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid product is washed with cold solvent and dried under vacuum to afford the dihydropyridine derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Procedure for Organocatalytic Asymmetric Synthesis[6]

To a solution of the α,β-unsaturated imine (1.0 equiv) and the β-ketoester (1.2 equiv) in a suitable solvent (e.g., toluene or dichloromethane) at a specific temperature (e.g., -20 °C to room temperature) is added the chiral organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%). The reaction mixture is stirred for a specified period (e.g., 24-72 hours) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydropyridine.

This guide provides a foundational understanding of the primary methods used to synthesize 1,6-dihydropyridine-3-carboxylates. For specific applications, researchers should consult the primary literature for detailed optimization of reaction conditions for their particular substrates. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of these important synthetic transformations.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the N-methylation of the commercially available precursor, Methyl 6-hydroxynicotinate. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Pyridinone structures are prevalent in a wide array of biologically active compounds and natural products. Specifically, 1-substituted-6-oxo-1,6-dihydropyridine-3-carboxylates are key intermediates in the synthesis of various pharmaceutical agents. The title compound, this compound, serves as a crucial building block for the development of novel therapeutics. This protocol outlines a straightforward and efficient method for its preparation.

Synthesis of this compound

The synthesis of the target compound is achieved via the N-methylation of Methyl 6-hydroxynicotinate. The tautomeric nature of the starting material (existing as both 6-hydroxypyridine and 6-pyridone) can lead to a mixture of N- and O-alkylated products. The choice of base and solvent is crucial to favor the desired N-alkylation.

Reaction Scheme:

Experimental Protocol

Materials:

  • Methyl 6-hydroxynicotinate (CAS: 66171-50-4)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Methyl 6-hydroxynicotinate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation
ParameterValue
Starting MaterialMethyl 6-hydroxynicotinate
Methylating AgentMethyl iodide
BasePotassium carbonate
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Typical Yield 75-85%
Purity (by NMR) >95%

Note: The typical yield is based on literature for similar N-alkylation reactions of 2-pyridones and may vary depending on the specific reaction conditions and scale.

Characterization Data
  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=2.4 Hz, 1H, H-2), 7.85 (dd, J=9.6, 2.4 Hz, 1H, H-4), 6.60 (d, J=9.6 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.60 (s, 3H, NCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 159.5, 145.0, 140.0, 120.5, 115.0, 52.5, 37.5.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₉NO₃ [M+H]⁺: 168.06; found: 168.06.

Note: The provided NMR data are predicted values based on the structure and related compounds. Actual experimental values may slightly differ.

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start_material Methyl 6-hydroxynicotinate in DMF base_addition Add K₂CO₃ start_material->base_addition 1.0 eq. methylating_agent Add CH₃I base_addition->methylating_agent 1.5 eq. heating Heat to 60-70 °C (4-6 hours) methylating_agent->heating 1.2 eq. quench Quench with water heating->quench extraction Extract with EtOAc quench->extraction wash Wash with brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Methyl 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate chromatography->final_product

Application Notes: Cytotoxicity Profiling of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridone derivative with potential applications in drug discovery due to its structural similarity to biologically active compounds. Some pyridone-based molecules have demonstrated anticancer and anti-inflammatory properties. Preliminary research suggests that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a related compound, acts as an inhibitor of AP-1 and can downregulate the expression of COX-2.[1] This indicates potential for cytotoxicity in cancer cell lines where these pathways are dysregulated. These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of this compound using standard cell-based assays.

Principle

The evaluation of cytotoxicity is a critical first step in the assessment of novel therapeutic compounds. This document outlines protocols for three commonly used assays to determine the cytotoxic potential of this compound:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[3]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as a marker for cytotoxicity and compromised cell membrane integrity.

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4][5]

Experimental Protocols

1. Cell Culture and Compound Preparation

  • Cell Line Selection: Choice of cell lines should be relevant to the intended therapeutic target. Common cancer cell lines for initial screening include HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[4] A non-cancerous cell line, such as human fibroblasts, should be included to assess general toxicity.

  • Compound Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[4]

2. MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[2][6]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • LDH Release Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, this involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

  • Absorbance Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

4. Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection.[5][7][8]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]

  • Staining: Resuspend the cells in 1X binding buffer provided with an Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.[4][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 48h
HeLa25.3 ± 2.1
MCF-738.7 ± 3.5
A54919.8 ± 1.9
HepG231.2 ± 2.8
Human Fibroblasts> 100

Table 2: Illustrative LDH Release upon Treatment with this compound (at IC50, 24h)

Cell Line% Cytotoxicity (LDH Release)
A54945.6 ± 4.2
HeLa38.1 ± 3.9

Table 3: Illustrative Apoptosis/Necrosis Profile in A549 Cells Treated with this compound (at IC50, 24h)

Cell Population% of Total Cells
Viable48.2 ± 3.7
Early Apoptotic35.1 ± 2.9
Late Apoptotic12.5 ± 1.8
Necrotic4.2 ± 0.9

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assays cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition start Seed Cells in Multi-well Plates treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Assay (Apoptosis) incubation->annexin plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) plate_reader->analysis flow_cytometer->analysis

Caption: Workflow for assessing the cytotoxicity of the test compound.

G cluster_cell Cancer Cell compound This compound ap1 AP-1 compound->ap1 Inhibits apoptosis_pathway Pro-Apoptotic Signaling compound->apoptosis_pathway Induces cox2_gene COX-2 Gene ap1->cox2_gene Activates Transcription cox2_protein COX-2 Protein cox2_gene->cox2_protein Translation prostaglandins Prostaglandins cox2_protein->prostaglandins proliferation Increased Proliferation & Inflammation prostaglandins->proliferation apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: Proposed mechanism of action for the test compound.

References

Application of Dihydropyridines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) are a class of organic compounds based on a partially saturated pyridine ring structure. In medicinal chemistry, 1,4-dihydropyridine derivatives are of particular importance as they form the core scaffold for a major class of L-type calcium channel blockers.[1][2] These agents are widely used in the management of cardiovascular diseases, most notably hypertension and angina pectoris.[3][4] Their primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[5][6] This document provides a comprehensive overview of the applications of dihydropyridines in medicinal chemistry, including quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.

Data Presentation

The following tables summarize key quantitative data for representative dihydropyridine calcium channel blockers, facilitating a comparative analysis of their potency and pharmacokinetic profiles.

Table 1: Inhibitory Potency (IC50) of Dihydropyridines on L-type Calcium Channels

CompoundIC50 (nM)Cell/Tissue TypeAssay ConditionsReference(s)
Nifedipine2.9Rat AortaDepolarization-induced contraction[7]
Nimodipine3HEK293 cells expressing L-type Ca2+ channelsK+-mediated depolarization, Ca2+ influx[8]
Felodipine160 - 450Not SpecifiedMineralocorticoid Receptor (MR) antagonist activity[9]
Nitrendipine160 - 450Not SpecifiedMineralocorticoid Receptor (MR) antagonist activity[9]
Amlodipine7400Not SpecifiedMineralocorticoid Receptor (MR) antagonist activity[9]
SQ 32,5475.5Rat AortaDepolarization-induced contraction[7]
SQ 32,9268.1Rat AortaDepolarization-induced contraction[7]

Table 2: Pharmacokinetic Properties of Common Dihydropyridine Drugs

DrugBioavailability (%)Time to Peak Plasma Concentration (Tmax) (hours)Elimination Half-life (t1/2) (hours)Protein Binding (%)Volume of Distribution (Vd) (L/kg)Reference(s)
Amlodipine60 - 656 - 840 - 509821[10][11]
Felodipine ERNot SpecifiedNot SpecifiedNot Specified>99Not Specified[12][13]
NifedipineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[14]

Signaling Pathway

Dihydropyridines exert their therapeutic effects by modulating the influx of calcium ions through L-type calcium channels. The following diagram illustrates the signaling pathway involved in vascular smooth muscle relaxation induced by dihydropyridine calcium channel blockers.

DHP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Membrane_Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Membrane_Depolarization->L_type_Ca_Channel Opens Ca_Influx L_type_Ca_Channel->Ca_Influx Relaxation Vasodilation (Relaxation) L_type_Ca_Channel->Relaxation Leads to Dihydropyridine Dihydropyridine (e.g., Nifedipine) Dihydropyridine->L_type_Ca_Channel Blocks Increased_Ca Increased Intracellular [Ca2+] Ca_Influx->Increased_Ca Calmodulin Calmodulin Activation Increased_Ca->Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction

Dihydropyridine signaling pathway in vascular smooth muscle.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Nifedipine

This protocol describes the one-pot synthesis of Nifedipine, a prototypical 1,4-dihydropyridine, via the Hantzsch condensation reaction.[8][15][16]

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated ammonia (35% in water)

  • Methanol

  • 50 mL round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Ice-water bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.

  • To this mixture, add 1.6 mL of concentrated ammonia (35% in water, approximately 35 mmol).

  • Fit the flask with a condenser and heat the mixture to reflux using a heating mantle or an oil bath for 3.5 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • If a precipitate does not form upon cooling, place the flask in an ice-water bath to induce crystallization.

  • Once a precipitate has formed, keep the stoppered flask at room temperature until the next laboratory session to allow for complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold methanol.

  • Purify the crude Nifedipine by recrystallization from a suitable solvent, such as ethanol, to obtain a yellow crystalline solid.

  • Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods (e.g., 1H NMR, 13C NMR, IR).

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nifedipine is a potent cardiovascular drug and should be handled with care.

Protocol 2: Cell-Based Calcium Influx Assay

This protocol outlines a fluorescence-based assay to measure the inhibitory effect of a dihydropyridine compound on L-type calcium channels in a cell line stably expressing the channel.[7][17][18]

Materials:

  • HEK293 cells stably expressing the human Cav1.2 channel (or another suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well black-walled, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Dihydropyridine test compound (e.g., Nifedipine)

  • Potassium chloride (KCl) solution (high concentration for depolarization)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-Cav1.2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • After incubation, wash the cells twice with HBSS to remove the excess dye.

  • Compound Addition:

    • Prepare serial dilutions of the dihydropyridine test compound in HBSS at the desired concentrations.

    • Add the compound dilutions to the respective wells of the plate. Include a vehicle control (e.g., DMSO) and a positive control (a known L-type calcium channel blocker).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add a depolarizing stimulus, such as a final concentration of 50 mM KCl, to all wells to induce calcium influx through the L-type calcium channels.

    • Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Experimental Workflows

The following diagrams illustrate the high-level workflows for the synthesis of Nifedipine and the cell-based calcium influx assay.

Hantzsch_Synthesis_Workflow Start Start Reagents Combine Reactants: - 2-Nitrobenzaldehyde - Methyl Acetoacetate - Ammonia - Methanol Start->Reagents Reflux Reflux for 3.5 hours Reagents->Reflux Cooling Cool to Room Temperature & Induce Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Analysis Characterization: - Melting Point - Yield - Spectroscopy Purification->Analysis End End Analysis->End

Workflow for the Hantzsch synthesis of Nifedipine.

Calcium_Influx_Assay_Workflow Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Dye Cell_Plating->Dye_Loading Compound_Addition Add Dihydropyridine Test Compound Dye_Loading->Compound_Addition Baseline_Reading Measure Baseline Fluorescence Compound_Addition->Baseline_Reading Depolarization Inject KCl to Induce Depolarization Baseline_Reading->Depolarization Kinetic_Reading Measure Kinetic Fluorescence Response Depolarization->Kinetic_Reading Data_Analysis Calculate ΔF and Determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the cell-based calcium influx assay.

References

Application Notes and Protocols for Reactions Involving Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, purification, and biological evaluation of pyridinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Synthesis of Pyridinone Derivatives

Pyridinone scaffolds are key components in a variety of biologically active molecules.[1][2] Several synthetic strategies have been developed to access these important heterocycles, including the Hantzsch and Guareschi-Thorpe syntheses, as well as multicomponent reactions.

Hantzsch Pyridine Synthesis (for Dihydropyridine Precursors)

The Hantzsch synthesis is a classic multicomponent reaction used to produce dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3][4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (5-10 mL).

  • Reaction Conditions: Stir the mixture at reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: After completion, cool the reaction mixture to room temperature. The precipitated dihydropyridine product can be collected by filtration.

  • Aromatization: The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ferric chloride or manganese dioxide in a suitable solvent.[4]

Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones from a 1,3-dicarbonyl compound and a cyanoacetamide derivative in the presence of a base.[7][8][9] An advanced, greener version of this reaction utilizes water as a solvent and ammonium carbonate as both a nitrogen source and a pH-controlled agent.[7][8][10]

Experimental Protocol (Aqueous Conditions):

  • Reactant Mixture: In a flask, mix the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (1.5 mmol).[10]

  • Solvent: Add water (2 mL) to the mixture.[10]

  • Reaction: Stir the reaction mixture at 80°C. The reaction progress can be monitored by TLC.[10]

  • Isolation: Upon completion, the desired hydroxy-cyanopyridine product often precipitates from the aqueous solution and can be isolated by filtration.[7]

Multicomponent Synthesis of N-Substituted 2-Pyridones

Microwave-assisted multicomponent reactions provide a rapid and efficient route to N-substituted 2-pyridones.[11]

Experimental Protocol (Microwave-Assisted):

  • Reactant Loading: In a microwave-safe vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).[11]

  • Microwave Irradiation: Irradiate the reaction mixture at 250 watts for approximately 10 minutes, monitoring the reaction by TLC.[11]

  • Product Isolation: After cooling, the solid product is collected by filtration, washed with ethanol, and can be further purified by crystallization.[11]

Purification of Pyridinone Derivatives

The purity of pyridinone derivatives is crucial for their biological evaluation. Recrystallization and silica gel column chromatography are common and effective purification methods.[12]

Recrystallization

Experimental Protocol:

  • Dissolution: Dissolve the crude pyridinone derivative in a minimal amount of a hot solvent (e.g., ethanol, ethanol/water mixture).[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[12]

Silica Gel Column Chromatography

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a chromatography column.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[13]

Table 1: Summary of Synthesis and Purification Data for Selected Pyridinone Derivatives

Synthesis MethodKey ReagentsSolventConditionsTypical Yield (%)Purification MethodReference
Hantzsch SynthesisAldehyde, β-ketoester, Ammonium AcetateEthanolReflux, 4-8 h60-80Recrystallization[3]
Guareschi-ThorpeAlkyl Cyanoacetate, 1,3-Dicarbonyl, (NH₄)₂CO₃Water80°CHighFiltration[7][10]
MulticomponentAcetophenone, Benzaldehyde, Methyl Cyanoacetate, 2-AminoethanolNoneMicrowave, 250W, 10 minGoodCrystallization[11]

Biological Activity and Signaling Pathways

Pyridinone derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer.

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a key signaling cascade involved in immunity, cell proliferation, and differentiation.[14][15][16] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[16][17] Pyridinone-based inhibitors have been developed to target components of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Pyridinone Pyridinone Inhibitor Pyridinone->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a pyridinone derivative.

Inhibition of the MEK/ERK Signaling Pathway

The MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell growth, proliferation, and survival.[18][19][20] Aberrant activation of this pathway is a common feature in many human cancers.[20][21][22] Pyridinone-containing molecules have been developed as inhibitors of key kinases in this pathway, such as MEK.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Pyridinone Pyridinone Inhibitor Pyridinone->MEK Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by a pyridinone derivative.

Reaction Monitoring

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[23][24]

Experimental Protocol: HPLC Monitoring

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter before injection.[25]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[25]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[25]

    • Flow Rate: 1.0 mL/min.[25]

    • Detection: UV detection at a wavelength appropriate for the pyridinone derivative.

  • Data Analysis: Monitor the disappearance of starting materials and the appearance of the product over time to determine the reaction kinetics and endpoint.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyridinone derivatives against various protein kinases.

Table 2: In Vitro Inhibitory Activity of Selected Pyridinone Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
2 Met1.8GTL-16Potent[26]
36 c-Src12500--[27]
14i SHP2104Kyse-5201.06[28]
12 PIM-114.3MCF-70.5[29]
42i MNK17.0TMD-80.91[30]
42i MNK26.1TMD-80.91[30]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of pyridinone derivatives.

Experimental_Workflow Start Starting Materials Synthesis Synthesis (e.g., Hantzsch, Guareschi-Thorpe) Start->Synthesis Monitoring Reaction Monitoring (TLC, HPLC) Synthesis->Monitoring Workup Workup & Isolation Synthesis->Workup Monitoring->Synthesis Crude Crude Product Workup->Crude Purification Purification (Recrystallization, Chromatography) Crude->Purification Pure Pure Pyridinone Derivative Purification->Pure Characterization Structural Characterization (NMR, MS, IR) Pure->Characterization Biological Biological Evaluation (Kinase Assays, Cell-based Assays) Pure->Biological Data Data Analysis (IC50 Determination) Biological->Data End Lead Compound Identification Data->End

Caption: General experimental workflow for pyridinone derivative development.

References

Application Note: Purification of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The primary methods covered are silica gel flash column chromatography and recrystallization. This guide offers step-by-step instructions and recommendations for achieving high purity of the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Its synthesis can result in various impurities, including starting materials, by-products from side reactions, and degradation products. Effective purification is critical to ensure the integrity of subsequent synthetic steps and the biological activity of final products. This application note details two common and effective methods for the purification of this compound: flash column chromatography and recrystallization.

Purification Strategies

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small-scale preparations and for separating compounds with different polarities, flash column chromatography is highly effective. For larger scale purification and to remove minor, structurally similar impurities, recrystallization is often the preferred method, provided a suitable solvent is identified.

Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, leading to faster separation times. For pyridone derivatives, silica gel is a commonly used stationary phase.[1]

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of increasing polarity (e.g., starting from 30% EtOAc in Hexanes and increasing to 70% EtOAc in Hexanes).

    • Visualize the spots under a UV lamp to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 30% EtOAc in Hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.

    • Heat the tubes with the undissolved solid to determine solubility at higher temperatures.

    • Allow the hot, saturated solutions to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystals have formed at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

The following table summarizes typical (illustrative) data obtained during the purification of this compound.

Purification MethodMobile Phase / SolventCrude Purity (%)Purified Purity (%)Recovery Yield (%)
Flash Column Chromatography50% EtOAc in Hexanes85>9875
RecrystallizationMethanol85>9980

Note: The purity values are typically determined by HPLC or NMR analysis. The presented data is for illustrative purposes.

Visualizations

The following diagrams illustrate the logical workflow for the described purification protocols.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Final Product Crude_Product Crude Methyl 1-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis Purity Analysis (HPLC/NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis to Determine Mobile Phase Start->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for flash column chromatography.

Recrystallization_Workflow Start Crude Product Screen Solvent Screening Start->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve Cool Cool to Form Crystals Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Step-by-step workflow for recrystallization.

References

Analytical Techniques for the Characterization of Dihydropyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key analytical techniques for the characterization of dihydropyridine compounds, a class of drugs widely used as calcium channel blockers in the treatment of cardiovascular diseases such as hypertension.[1] Detailed application notes and experimental protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a cornerstone technique for the analysis of dihydropyridine compounds, offering high resolution, sensitivity, and reproducibility for both quantification in various matrices and for assessing the purity of bulk drug substances and finished products.[2][3]

Application Note:

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for the analysis of dihydropyridines. The selection of a suitable stationary phase (typically C8 or C18), mobile phase composition, and detector wavelength is critical for achieving optimal separation and sensitivity. Validation of the HPLC method according to ICH guidelines is essential to ensure its accuracy, precision, linearity, and robustness.[4][5]

Quantitative Data Summary: HPLC Method Validation for Nifedipine
ParameterResult
Linearity Range2 - 12 µg/mL
Correlation Coefficient (r²)0.9991
Limit of Detection (LOD)0.17 µg/mL
Limit of Quantification (LOQ)0.58 µg/mL
Accuracy (Recovery)99.69% - 100.17%
Precision (Intra-day %RSD)< 2.0%[6]
Precision (Inter-day %RSD)< 2.0%[6]
Experimental Protocol: Quantification of Nifedipine in Pharmaceutical Dosage Forms by RP-HPLC[6]

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid).

  • Nifedipine reference standard.

  • Nifedipine tablets.

3. Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer: Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Standard Solution Preparation:

  • Prepare a stock solution of Nifedipine reference standard in the mobile phase (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

5. Sample Preparation:

  • Weigh and finely powder 20 Nifedipine tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Nifedipine and transfer it to a volumetric flask.

  • Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of Nifedipine.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Calculate the concentration of Nifedipine in the sample solution from the calibration curve.

cluster_workflow HPLC Experimental Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Inject Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (242 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable dihydropyridine derivatives. It provides detailed information about the molecular weight and fragmentation patterns of the compounds, which is invaluable for structural elucidation and the identification of impurities.[7]

Application Note:

Derivatization is often required to increase the volatility of dihydropyridine compounds for GC-MS analysis. The mass spectra of dihydropyridines typically show a characteristic fragmentation pattern involving the loss of substituents from the dihydropyridine ring.[8] This information can be used to identify the core structure and the nature of the substituents.

Experimental Protocol: GC-MS Analysis of Dihydropyridine Derivatives

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

2. Reagents and Materials:

  • Dihydropyridine sample.

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., acetonitrile).

3. Sample Preparation (Derivatization):

  • Dissolve a small amount of the dihydropyridine sample in a suitable solvent.

  • Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

5. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the dihydropyridine and its derivatives.

  • Examine the mass spectrum of each peak to determine the molecular ion and the fragmentation pattern.

  • Compare the obtained mass spectra with spectral libraries or theoretical fragmentation patterns to confirm the structure of the compound.

cluster_fragmentation GC-MS Fragmentation Logic Molecular_Ion Molecular Ion [M]+ Fragment_1 Loss of R1 Molecular_Ion->Fragment_1 Fragment_2 Loss of R2 Molecular_Ion->Fragment_2 Fragment_3 Ring Cleavage Molecular_Ion->Fragment_3 Detected_Fragments Detected Fragments Fragment_1->Detected_Fragments Fragment_2->Detected_Fragments Fragment_3->Detected_Fragments

GC-MS Fragmentation Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of dihydropyridine compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[9][10]

Application Note:

¹H NMR spectra of dihydropyridines show characteristic signals for the protons on the dihydropyridine ring, as well as for the protons of the various substituents. The chemical shifts, coupling constants, and integration of these signals provide valuable information for structure elucidation. ¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.[11][12]

Characteristic ¹H and ¹³C NMR Chemical Shifts for the Dihydropyridine Core
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~5.5 - 8.0-
C2-H, C6-H~2.0 - 2.5 (CH₃)~145 - 150
C3, C5-~100 - 105
C4-H~4.5 - 5.5~35 - 40

Note: Chemical shifts can vary depending on the substituents and the solvent used.

Experimental Protocol: ¹H and ¹³C NMR Analysis of a Dihydropyridine Compound

1. Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • NMR tubes.

2. Reagents and Materials:

  • Dihydropyridine sample.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal standard (e.g., Tetramethylsilane - TMS).

3. Sample Preparation:

  • Dissolve 5-10 mg of the dihydropyridine sample in approximately 0.5 mL of the deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

4. NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, typically using a single-pulse experiment.

  • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity between protons and carbons.

5. Data Processing and Analysis:

  • Process the raw NMR data (Fourier transformation, phase correction, baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Measure the chemical shifts (δ) in ppm relative to the internal standard.

  • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to determine the number of neighboring protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the dihydropyridine molecule.

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline dihydropyridine compounds, including bond lengths, bond angles, and conformational details.[13][14]

Application Note:

Obtaining a single crystal of suitable quality is the most critical and often the most challenging step in X-ray crystallography. The resulting crystal structure provides invaluable insights into the solid-state conformation of the molecule and intermolecular interactions, which can influence its physical properties and biological activity.[15]

X-ray Diffraction Data for Amlodipine Besylate Dihydrate
ParameterValue
Crystal SystemMonoclinic[16]
Space GroupP2₁/n[16]
a (Å)9.86[16]
b (Å)11.86[16]
c (Å)24.18[16]
β (°)96.54[16]
Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Grow single crystals of the dihydropyridine compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in an X-ray diffractometer.

  • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

4. Data Analysis:

  • Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • Visualize the three-dimensional structure using appropriate software.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a dihydropyridine molecule based on their characteristic vibrational frequencies.[17]

Application Note:

The FT-IR spectrum of a dihydropyridine compound will show characteristic absorption bands for the N-H group, C=O groups of the ester functionalities, and C-H bonds of the alkyl and aryl substituents.[18][19] These bands can be used to confirm the presence of the dihydropyridine core structure and its key functional groups.

Characteristic FT-IR Absorption Bands for Dihydropyridines
Functional GroupWavenumber (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch (sp³)2850 - 3000
C-H stretch (sp²)3000 - 3100
C=O stretch (ester)1680 - 1750
C=C stretch1600 - 1680
C-N stretch1250 - 1350
C-O stretch1000 - 1300
Experimental Protocol: FT-IR Analysis

1. Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer.

2. Sample Preparation:

  • Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

3. Data Acquisition:

  • Place the sample in the FT-IR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

4. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed bands with the functional groups present in the dihydropyridine molecule using correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of dihydropyridine compounds in solution.[20][21]

Application Note:

Dihydropyridine compounds exhibit strong UV absorbance due to their conjugated π-electron system. The wavelength of maximum absorbance (λmax) is typically in the range of 230-380 nm. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[22][23]

Quantitative Data Summary: UV-Vis Spectrophotometric Determination of Dihydropyridines
Dihydropyridineλmax (nm)Linearity Range (µg/mL)
Nifedipine~2384.16 - 12.40[23]
Nicardipine~237-
Nimodipine~2370.84 - 5.86[23]
Amlodipine~2373.40 - 17.00[23]
Experimental Protocol: UV-Vis Spectrophotometric Assay of a Dihydropyridine

1. Instrumentation:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Dihydropyridine reference standard.

  • Solvent (e.g., methanol, ethanol).

3. Standard Solution Preparation:

  • Prepare a stock solution of the dihydropyridine reference standard in the chosen solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to different concentrations.

4. Determination of λmax:

  • Scan one of the standard solutions over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

5. Construction of Calibration Curve:

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a graph of absorbance versus concentration to construct a calibration curve.

6. Sample Analysis:

  • Prepare a solution of the unknown sample in the same solvent.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the dihydropyridine in the sample by interpolating from the calibration curve.

Mechanism of Action of Dihydropyridine Compounds

Dihydropyridines exert their therapeutic effect by acting as antagonists of L-type voltage-gated calcium channels.[1][24] These channels are crucial for regulating the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.[25][26] By blocking these channels, dihydropyridines inhibit calcium influx, leading to vasodilation (relaxation of blood vessels) and a subsequent reduction in blood pressure.[1][25] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, which contributes to their vasodilatory effects.[27]

cluster_pathway Mechanism of Action of Dihydropyridines DHP Dihydropyridine L_type_Ca_Channel L-type Voltage-Gated Calcium Channel DHP->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx Allows Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Vasoconstriction Vascular Smooth Muscle Contraction (Vasoconstriction) Ca_Influx->Vasoconstriction Leads to BP_Reduction Blood Pressure Reduction Vasoconstriction->BP_Reduction Increases Vasodilation->BP_Reduction Leads to

Dihydropyridine Mechanism of Action

References

Application Notes and Protocols: Dihydropyridine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) derivatives, particularly chiral 1,4-dihydropyridines, have emerged as a significant class of compounds in the field of asymmetric catalysis.[1] Mimicking the function of the natural redox coenzyme NADH, these molecules serve as powerful hydride donors in a variety of enantioselective reductions.[2] Their application, often in conjunction with chiral organocatalysts, provides a metal-free and efficient route to chiral molecules, which are crucial building blocks in the pharmaceutical industry. Notably, the pharmacological activity of many drugs is dependent on a single enantiomer, making the stereoselective synthesis of these compounds a critical area of research.[3] This document provides detailed application notes and protocols for the use of dihydropyridine derivatives in asymmetric catalysis, with a focus on Hantzsch esters in combination with chiral Brønsted acids and other organocatalysts.

Core Concepts: Biomimetic Reductions

The catalytic activity of dihydropyridine derivatives is inspired by the biological function of nicotinamide adenine dinucleotide (NADH).[2] In biological systems, NADH is a key hydride donor in a multitude of enzymatic reduction reactions. Synthetic dihydropyridine derivatives, such as the widely used Hantzsch esters, replicate this function by transferring a hydride (H-) to a prochiral substrate, thereby creating a new stereocenter.[4] The stereochemical outcome of this reduction is controlled by a chiral catalyst, which creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[5]

A common strategy involves the use of a chiral Brønsted acid, such as a derivative of phosphoric acid, to activate the substrate towards nucleophilic attack by the dihydropyridine.[6] The catalyst protonates the substrate (e.g., an imine or an α,β-unsaturated carbonyl compound), lowering its LUMO and making it more electrophilic.[7] The dihydropyridine then delivers a hydride to the activated substrate, resulting in the formation of the chiral product and the oxidized pyridinium salt of the Hantzsch ester.[6]

Applications in Asymmetric Synthesis

The combination of dihydropyridine derivatives and chiral organocatalysts has been successfully applied to the enantioselective reduction of a wide range of substrates, including:

  • Imines: The reduction of C=N bonds is a fundamental transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[5][8]

  • α,β-Unsaturated Carbonyls: The conjugate reduction of C=C bonds in enones and enals provides access to chiral aldehydes and ketones with high enantioselectivity.[7]

  • Heteroaromatic Compounds: The dearomatization of N-heterocycles, such as quinolines and indoles, offers a route to valuable chiral heterocyclic scaffolds.[6][9]

Data Presentation: Performance of Dihydropyridine Systems

The following tables summarize the performance of selected dihydropyridine-based asymmetric catalytic systems.

Table 1: Enantioselective Reduction of Imines with Hantzsch Ester and Chiral Phosphoric Acid

EntrySubstrate (Imine)Catalyst (mol%)Hantzsch EsterSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1N-Benzylidene-aniline(S)-TRIP (5)DiethylCH2Cl225169585[5]
2N-(4-Methoxybenzylidene)-aniline(S)-TRIP (5)Di-tert-butylBenzene60169892[5]
3N-(4-Nitrobenzylidene)-aniline(S)-TRIP (5)DiethylCH2Cl225249288[5]
4N-Benzylidene-p-anisidine(R)-STRIP (10)Di-tert-butylToluene40129796[10]

(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-STRIP = (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Table 2: Enantioselective Conjugate Reduction of α,β-Unsaturated Aldehydes

EntrySubstrate (Enal)Catalyst (mol%)Hantzsch EsterSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1CinnamaldehydeImidazolidinone (20)DiethylTHF25129093[7]
2(E)-3-Phenylbut-2-enalImidazolidinone (20)Di-tert-butylCH2Cl20248595[7]
3(E)-Hex-2-enalImidazolidinone (20)DiethylTHF25188891[7]

Imidazolidinone catalyst = (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of Imines with a Hantzsch Ester and a Chiral Phosphoric Acid Catalyst

This protocol is a generalized procedure based on the work of Rueping and List.[5]

Materials:

  • Imine substrate (1.0 equiv)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.2 equiv)

  • Chiral phosphoric acid catalyst (e.g., (S)-TRIP, 5-10 mol%)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene, Benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the imine substrate (0.2 mmol, 1.0 equiv), the Hantzsch ester (0.24 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (0.01-0.02 mmol, 5-10 mol%).

  • Add the anhydrous solvent (2.0 mL) to the vial.

  • Stir the reaction mixture at the specified temperature (e.g., 25-60 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral amine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Conjugate Reduction of α,β-Unsaturated Aldehydes with a Hantzsch Ester and an Imidazolidinone Catalyst

This protocol is a generalized procedure based on the work of MacMillan and co-workers.[7]

Materials:

  • α,β-Unsaturated aldehyde substrate (1.0 equiv)

  • Hantzsch ester (e.g., di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.5 equiv)

  • Imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 20 mol%)

  • Acid co-catalyst (e.g., trifluoroacetic acid, 10 mol%)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the imidazolidinone catalyst (0.04 mmol, 20 mol%) and the acid co-catalyst (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the α,β-unsaturated aldehyde substrate (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Cool the reaction mixture to the specified temperature (e.g., 0-25 °C).

  • Add the Hantzsch ester (0.3 mmol, 1.5 equiv) in one portion.

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Mandatory Visualizations

Catalytic Cycle of Imine Reduction

G cluster_cycle Catalytic Cycle Imine Imine (Substrate) Activated_Imine Protonated Imine (Iminium Ion) Catalyst Chiral Phosphoric Acid (CPA-H) Catalyst->Activated_Imine + Imine Product_Complex Product-Catalyst Complex Activated_Imine->Product_Complex + DHP (Hydride Transfer) DHP Hantzsch Ester (DHP) Product_Complex->Catalyst Regeneration Product Chiral Amine (Product) Product_Complex->Product - CPA-H Oxidized_DHP Pyridinium Salt Product_Complex->Oxidized_DHP

Caption: Proposed catalytic cycle for the asymmetric reduction of an imine.

Experimental Workflow for Asymmetric Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Combine Substrate, Hantzsch Ester, and Catalyst in a dry vial B 2. Add anhydrous solvent under inert atmosphere A->B C 3. Stir at specified temperature and time B->C D 4. Monitor progress (TLC, HPLC, or GC) C->D E 5. Quench reaction (if necessary) D->E F 6. Concentrate under reduced pressure E->F G 7. Purify by flash column chromatography F->G H 8. Characterize product (NMR, MS) G->H I 9. Determine enantiomeric excess (Chiral HPLC/GC) H->I

Caption: General experimental workflow for dihydropyridine-mediated asymmetric reductions.

Conclusion

Dihydropyridine derivatives, particularly in the context of organocatalytic asymmetric transfer hydrogenation, represent a powerful and versatile tool for the synthesis of enantioenriched molecules. The mild reaction conditions, high stereoselectivities, and avoidance of heavy metal catalysts make these methods highly attractive for applications in pharmaceutical and fine chemical synthesis. The protocols and data presented herein provide a practical guide for researchers seeking to employ these methodologies in their own work. Further research in this area continues to expand the scope of accessible chiral products and refine the efficiency of these biomimetic catalytic systems.

References

Application Notes and Protocols for Cell-based Assays Using N-methyl-6-oxo-1,6-dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing N-methyl-6-oxo-1,6-dihydropyridine compounds in various cell-based assays. The following sections will cover the biological activities of representative compounds, experimental procedures for assessing their effects on specific signaling pathways and cytotoxicity, and visual representations of the underlying mechanisms and workflows.

Introduction

N-methyl-6-oxo-1,6-dihydropyridine derivatives are a class of heterocyclic compounds with diverse biological activities, making them attractive candidates for drug discovery and development. These compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation. This document focuses on two exemplary compounds: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, an inhibitor of Activator Protein-1 (AP-1), and (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.

Data Presentation

The following tables summarize the quantitative data for the biological activity of representative N-methyl-6-oxo-1,6-dihydropyridine compounds and other relevant dihydropyridine derivatives.

Table 1: Activity of N-methyl-6-oxo-1,6-dihydropyridine Compounds

CompoundTargetAssay TypeCell LineParameterValue
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidAP-1Luciferase Reporter AssayRAW264.7-Significant suppression at 200-400 µM
CPI-1205EZH2Biochemical Assay-IC500.002 µM[1]
CPI-1205EZH2Cellular Assay (H3K27me3 reduction)HeLaEC500.032 µM[1]

Table 2: Cytotoxicity of Various Dihydropyridine Derivatives

Compound SeriesCancer TypeCell LineIC50 (µM)
2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl)carbamoyl-4-aryl-1,4-dihydropyridinesBreast AdenocarcinomaMCF-728.5 ± 3.5 (for compound 7d)[2]
Colon AdenocarcinomaLS18029.7 ± 4.7 (for compound 7a)[2]
T-cell Acute Lymphoblastic LeukemiaMOLT-417.4 ± 2.0 (for compound 7a)[2]
1,4-dihydropyridine-based 1,2,3-triazole derivativesColorectal AdenocarcinomaCaco-20.63 ± 0.05 to 5.68 ± 0.14
Symmetric 4-aryl-1,4-dihydropyridinesHuman Cervical AdenocarcinomaHeLa2.3 - 4.1
Human Breast CarcinomaMCF-75.2 - 11.9

Signaling Pathways and Experimental Workflows

AP-1 Signaling Pathway Inhibition

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been identified as an inhibitor of the AP-1 transcription factor. AP-1 plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. Its inhibition is a key therapeutic strategy.

AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinases / GPCRs Growth_Factors->Receptor MAPK_Cascade MAPK Cascade (e.g., JNK, ERK, p38) Receptor->MAPK_Cascade AP1 AP-1 (Fos/Jun) MAPK_Cascade->AP1 AP1_Inhibitor 1-Methyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid AP1_Inhibitor->AP1 Inhibition Target_Genes Target Gene Expression (e.g., COX-2) AP1->Target_Genes

AP-1 Signaling Pathway Inhibition
EZH2 Signaling Pathway Inhibition

CPI-1205 is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 is implicated in various cancers.

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2_Complex PRC2 Complex (EZH2, EED, SUZ12) Histone_H3 Histone H3 PRC2_Complex->Histone_H3 Methylation H3K27me3 H3K27me3 Histone_H3->H3K27me3 Gene_Silencing Transcriptional Repression (e.g., Tumor Suppressor Genes) H3K27me3->Gene_Silencing CPI1205 CPI-1205 CPI1205->PRC2_Complex Inhibition

EZH2 Signaling Pathway Inhibition
General Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for evaluating N-methyl-6-oxo-1,6-dihydropyridine compounds in cell-based assays.

Experimental_Workflow cluster_assays 5. Assay Readout Cell_Culture 1. Cell Culture (e.g., RAW264.7, HeLa, Cancer Cell Lines) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Serial dilutions of N-methyl-6-oxo- 1,6-dihydropyridine compounds) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (Specified time period, e.g., 24-72h) Compound_Treatment->Incubation Viability_Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Viability_Assay Target_Assay Target-Specific Assay (e.g., Luciferase Reporter, Western Blot) Incubation->Target_Assay Data_Analysis 6. Data Analysis (IC50/EC50 determination, Statistical Analysis) Viability_Assay->Data_Analysis Target_Assay->Data_Analysis

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: AP-1 Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of compounds on AP-1 transcriptional activity in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • AP-1 Luciferase Reporter Plasmid (pAP-1-Luc)

  • Renilla Luciferase Control Plasmid (pRL-TK)

  • Lipofectamine 2000 or other suitable transfection reagent

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with pAP-1-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with varying concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (e.g., 10, 50, 100, 200, 400 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with an AP-1 activator such as PMA (50 ng/mL) or LPS (1 µg/mL). Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the stimulated control.

Protocol 2: Cellular EZH2 Inhibition Assay (Western Blot for H3K27me3)

This protocol determines the ability of CPI-1205 to inhibit EZH2 activity in cells by measuring the levels of H3K27me3.

Materials:

  • Cancer cell line of interest (e.g., HeLa, KARPAS-422)

  • Appropriate cell culture medium

  • CPI-1205

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a range of CPI-1205 concentrations (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 72 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein lysate per sample.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for H3K27me3 and Total H3. Normalize the H3K27me3 signal to the Total H3 signal. Calculate the percentage of H3K27me3 reduction compared to the vehicle control to determine the EC50.[3]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-methyl-6-oxo-1,6-dihydropyridine compound of interest

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

References

Application Note: Protocol for Measuring the Biological Activity of Novel Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyridinone-containing heterocyclic compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile interaction with biological targets.[1][2] Their structure allows them to act as hydrogen bond donors and acceptors, making them ideal for designing inhibitors for various enzymes.[1][3] A prominent mechanism of action for many biologically active pyridinones is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1] By functioning as ATP-competitive inhibitors, these compounds can target oncogenic kinases like PIM-1 and Met, thereby disrupting signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4][5] This application note provides a comprehensive set of protocols for a tiered approach to characterizing the biological activity of novel pyridinone compounds, from initial high-throughput screening to detailed mechanism of action studies.

General Experimental Workflow The characterization of novel pyridinone compounds typically follows a screening cascade. This process begins with broad, high-throughput assays to identify "hit" compounds with general cytotoxic or anti-proliferative effects.[6][7] Hits are then subjected to more specific target-based assays to determine their potency and mechanism. Finally, detailed cellular assays are used to confirm the on-target effects and elucidate the downstream consequences on signaling pathways.

G cluster_0 Screening Cascade A Primary Screening (Cell Viability Assay) B Target-Based Assay (Kinase Inhibition Assay) A->B Identify 'Hits' C Mechanism of Action (MOA) (Western Blot) B->C Confirm Potency (IC50) D Gene Expression Analysis (qPCR) C->D Validate Downstream Effects

Caption: General workflow for characterizing novel pyridinone compounds.

Protocol 1: Primary Screening - Cell Viability/Cytotoxicity (MTT Assay)

This protocol is a primary, high-throughput colorimetric assay to assess the effect of novel pyridinones on cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

A. Materials

  • Cancer cell line (e.g., MCF-7, HepG2)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Novel Pyridinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl)[9]

  • 96-well cell culture plates

  • Microplate reader

B. Experimental Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyridinone compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.[9][10]

Protocol 2: Target-Based Screen - In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of a pyridinone compound on the activity of a purified target kinase (e.g., PIM-1).[5][11] This is a crucial step to determine if the compound's cytotoxic effects are due to the inhibition of a specific enzyme.[12]

A. Materials

  • Purified recombinant kinase (e.g., PIM-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Novel Pyridinone compounds dissolved in DMSO

  • Staurosporine (positive control inhibitor)[5]

  • Kinase assay buffer (composition varies by kinase)

  • Detection reagent (e.g., ADP-Glo™, Lumit™)

  • 384-well assay plates (white, for luminescence)

  • Microplate reader with luminescence detection

B. Experimental Protocol

  • Reagent Preparation: Prepare serial dilutions of the pyridinone compounds and the positive control in the kinase assay buffer.

  • Assay Setup: To the wells of a 384-well plate, add in the following order:

    • Kinase assay buffer.

    • Pyridinone compound dilution (or vehicle for control).

    • Purified kinase enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[11]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization.

  • Signal Detection: Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, this involves a two-step addition to measure the amount of ADP produced).

  • Measurement: Read the luminescence on a microplate reader.

C. Data Analysis

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[13]

Protocol 3: Mechanism of Action - Western Blot Analysis of Downstream Signaling

This protocol is used to confirm that the pyridinone compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.[14]

Hypothetical Signaling Pathway Many pyridinone kinase inhibitors target pathways that regulate cell survival and proliferation, such as the JAK/STAT or PI3K/AKT pathways.[15] Inhibition of a kinase like PIM-1 would be expected to decrease the phosphorylation of its downstream targets.

G cluster_0 PIM-1 Kinase Signaling Pyridinone Novel Pyridinone PIM1 PIM-1 Kinase Pyridinone->PIM1 Inhibits pTarget Phosphorylated Target (p-BAD, p-p27) PIM1->pTarget Phosphorylates Target Downstream Target (e.g., BAD, p27) Effect Inhibition of Apoptosis Cell Cycle Progression pTarget->Effect

Caption: Inhibition of a kinase by a novel pyridinone compound.

A. Materials

  • Cell line expressing the target kinase

  • Novel Pyridinone compound

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[15]

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes[15]

  • Blocking buffer (e.g., 5% nonfat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody[15]

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

B. Experimental Protocol

  • Cell Treatment: Plate cells and allow them to attach overnight. Treat the cells with various concentrations of the pyridinone compound (based on the cell viability IC50) for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and clarify by centrifugation.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[15][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, with gentle shaking.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Signal Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein and/or a loading control like GAPDH or β-actin.

C. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[15]

  • Normalize the intensity of the phospho-protein band to the total protein band and/or the loading control.

  • Compare the normalized values across different treatment conditions to determine the dose-dependent effect of the pyridinone on protein phosphorylation.

Protocol 4: Gene Expression Analysis (Quantitative RT-PCR)

This protocol measures changes in the mRNA levels of genes that are regulated by the signaling pathway being targeted. It provides further evidence of the compound's mechanism of action at the transcriptional level.[17]

A. Materials

  • Cell line and pyridinone compound

  • RNA extraction kit (e.g., Trizol or column-based kit)

  • cDNA synthesis kit (reverse transcriptase, dNTPs, primers)

  • SYBR Green or TaqMan qPCR master mix[18]

  • Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

  • qPCR-compatible plates/tubes

B. Experimental Protocol

  • Cell Treatment and RNA Extraction: Treat cells with the pyridinone compound as in the Western blot protocol. At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.[17]

  • qPCR Reaction Setup: In a qPCR plate, prepare reaction mixtures for each sample in triplicate. Each reaction should contain qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA template.[18][19] Include a no-template control (NTC) for each primer set to check for contamination.[20]

  • qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Melt Curve Analysis: For SYBR Green assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

C. Data Analysis

  • Determine the quantification cycle (Cq) for each reaction.

  • Calculate the relative gene expression using the ΔΔCq method.

    • Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).

    • Normalize the ΔCq of the treated samples to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).

  • Calculate the fold change in gene expression as 2^(-ΔΔCq).

Data Presentation

Quantitative data from the described protocols should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Novel Pyridinones on MCF-7 Cells

Compound ID IC₅₀ (µM) ± SD
Pyridinone-001 5.2 ± 0.7
Pyridinone-002 12.8 ± 1.5
Pyridinone-003 > 50
Doxorubicin (Control) 0.9 ± 0.2

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: In Vitro PIM-1 Kinase Inhibition

Compound ID IC₅₀ (nM) ± SD
Pyridinone-001 85 ± 11
Pyridinone-002 450 ± 56
Pyridinone-003 > 10,000
Staurosporine (Control) 15 ± 3

Data are presented as the mean ± standard deviation from three independent experiments.

Table 3: Densitometry Analysis of Phospho-STAT3 Levels

Treatment Relative p-STAT3/Total STAT3 Ratio (Normalized to Control)
Vehicle Control 1.00
Pyridinone-001 (1 µM) 0.45 ± 0.06
Pyridinone-001 (5 µM) 0.12 ± 0.03
Pyridinone-001 (10 µM) 0.05 ± 0.01

Band intensities were normalized to total STAT3. Data are presented as mean ± SD (n=3).

Table 4: Relative mRNA Expression of Target Gene X

Treatment Fold Change in Gene Expression (vs. Control)
Vehicle Control 1.0
Pyridinone-001 (5 µM) 0.33 ± 0.08
Pyridinone-001 (10 µM) 0.15 ± 0.04

Gene expression was normalized to GAPDH. Data are presented as mean ± SD (n=3).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two predominant strategies for synthesizing the target compound:

  • Two-Step Approach: This is the most common route, involving the initial synthesis of the pyridone core, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, followed by N-methylation of the pyridone nitrogen.

  • One-Pot Condensation: This approach involves the direct formation of the N-methylated pyridone ring by reacting a suitable precursor, such as dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, with methylamine.[1]

Q2: Which starting materials are typically used for constructing the 6-oxo-1,6-dihydropyridine-3-carboxylate core?

A2: The pyridone ring is generally constructed using multicomponent reactions. Common starting materials include β-ketoesters like dimethyl 3-oxopentanedioate or ethyl acetoacetate, which react with an ammonia source and another carbonyl compound.[2][3] One-pot syntheses may utilize dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine.[2]

Q3: What are the recommended reagents and conditions for the N-methylation of the pyridone ring?

A3: The N-methylation is a critical step. Standard conditions involve using a methylating agent in the presence of a base. Common reagents include methyl iodide with a base like potassium carbonate (K₂CO₃), silver carbonate (Ag₂CO₃), or sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.[4] Safer, solid methylating agents like phenyl trimethylammonium iodide in combination with cesium carbonate can also provide excellent selectivity and high yields.[5]

Q4: How can I effectively monitor the progress of the synthesis?

A4: Reaction progress can be monitored using standard chromatographic techniques. Thin-layer chromatography (TLC) is a rapid and effective method for qualitative analysis at the bench. For more quantitative and precise monitoring, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are recommended.[6]

Q5: What are the key safety considerations during this synthesis?

A5: Key safety precautions include:

  • Handling Methylating Agents: Reagents like methyl iodide are toxic and volatile; always handle them in a well-ventilated fume hood.

  • Managing Exothermic Reactions: Some steps, particularly those involving strong bases like NaH or the initial condensation, can be exothermic.[7] Maintain control by using an ice bath and adding reagents slowly.[7]

  • Solvent Safety: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Impurities in starting materials are interfering with the reaction.[7]Verify the purity of all reagents using techniques like NMR or melting point analysis. Purify starting materials if necessary.
Reaction temperature is not optimal.For exothermic steps, use an ice bath to maintain low temperatures.[7] For sluggish reactions, cautiously increase the temperature and monitor by TLC. For N-methylation, temperatures can range from room temperature to around 60 °C.[8]
The base used for N-methylation is not strong enough or is inappropriate for the solvent system.If using weaker bases like K₂CO₃ yields poor results, consider a stronger base such as sodium hydride (NaH). Ensure the solvent is anhydrous, especially when using NaH.
Formation of O-methylated Side Product The pyridone starting material exists in tautomeric equilibrium with its 2-hydroxypyridine form, leading to competitive O-alkylation.[9]This is a common issue in pyridone chemistry. Favor N-methylation by using a polar aprotic solvent (e.g., DMF, DMSO) and a strong base. This combination enhances the nucleophilicity of the nitrogen anion over the oxygen.
Incomplete Reaction Insufficient reaction time or inadequate mixing.Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor by TLC until the starting material is consumed. Ensure efficient magnetic or mechanical stirring.
Difficult Product Purification The product co-elutes with starting materials or byproducts during column chromatography.Optimize the eluent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can reduce tailing on silica gel.[7]
The product fails to crystallize from solution.If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexanes, methanol, ethanol). If it oils out, try trituration with a non-polar solvent like diethyl ether or hexanes to induce solidification.[7]
The final product is contaminated with acidic or basic residues from the workup.Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.[7]

Data Presentation: Reaction Condition Optimization

Optimizing the N-methylation step is crucial for achieving a high yield. The choice of base, solvent, and temperature significantly impacts the outcome.

Table 1: Comparison of Conditions for N-Methylation of Pyridone Analogs

Methylating AgentBaseSolventTemperature (°C)Typical YieldReference / Notes
Methyl IodideAg₂CO₃ChloroformRefluxModerateA classic method, but silver salts can be costly.[4]
Methyl IodideK₂CO₃DMF25 - 60Good to ExcellentA common and cost-effective choice. Reaction time can be long at RT.
Methyl IodideNaHTHF / DMF0 - 25ExcellentHighly effective but requires strictly anhydrous conditions and careful handling of NaH.
Phenyl trimethylammonium iodideCs₂CO₃NMP110HighA safer, solid methylating agent, avoiding volatile reagents like methyl iodide.[5]
Dimethyl SulfateK₂CO₃AcetoneRefluxGoodEffective, but dimethyl sulfate is highly toxic and requires careful handling.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

This procedure is adapted from general methods for pyridone synthesis.[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 3-oxopentanedioate (1 equivalent) and a suitable solvent like ethanol.

  • Reagent Addition: Add ammonium acetate (2.5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexanes).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from ethanol or methanol to yield the product as a white or off-white solid.

Protocol 2: Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise. Allow the mixture to stir for 20-30 minutes.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Pyridone Ring Formation cluster_1 Step 2: N-Methylation A Dimethyl 3-oxopentanedioate + Ammonia Source B Intermediate: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate A->B Condensation/ Cyclization C Final Product: This compound B->C Methyl Iodide, Base (e.g., K2CO3)

Caption: A typical two-step synthesis route.

Troubleshooting Workflow

G Start Experiment Complete: Low Yield or Impure Product? Purity Check Reagent Purity Start->Purity Yes Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Conditions Yes SideProducts Analyze for Side Products (e.g., O-methylation) Start->SideProducts Yes Purification Optimize Purification (Chromatography, Recrystallization) Start->Purification Yes Sol_Purity Purify Starting Materials Purity->Sol_Purity Sol_Conditions Adjust Temp/Time; Use Anhydrous Solvents Conditions->Sol_Conditions Sol_SideProducts Change Base/Solvent (e.g., NaH in DMF) SideProducts->Sol_SideProducts Sol_Purification Modify Eluent; Try Different Solvents Purification->Sol_Purification

Caption: A decision tree for troubleshooting poor results.

Biological Activity Pathway

G Molecule Methyl 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate AP1 AP-1 (Transcription Factor) Molecule->AP1 Inhibits Activity COX2 COX-2 mRNA Expression (Pro-inflammatory) AP1->COX2 Promotes

Caption: Inhibition of the AP-1 pathway by the title compound.[10]

References

Technical Support Center: Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during dihydropyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dihydropyridines, particularly via the Hantzsch reaction, focusing on the formation of common side products.

Issue 1: Low Yield of the Desired 1,4-Dihydropyridine Product

  • Question: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors.[1] The classical method often involves harsh reaction conditions and long reaction times, which can lead to product degradation or the formation of side products.[1][2] Key areas to investigate include:

    • Reaction Conditions: Prolonged heating can lead to the decomposition of the 1,4-dihydropyridine product.[1] Consider optimizing the reaction time and temperature.

    • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly impact the reaction outcome.[1] Ensure the purity of all starting materials.

    • Sub-optimal Solvent: Traditional solvents like ethanol or acetic acid may not be ideal for all substrates.[1] Experiment with different solvents to find the optimal one for your specific reaction.

    • Side Reactions: The formation of byproducts, such as the oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired product.[1]

Issue 2: Presence of a Major Impurity Identified as the Corresponding Pyridine

  • Question: My final product is contaminated with a significant amount of the oxidized pyridine derivative. How can I minimize the formation of this side product?

  • Answer: The oxidation of the 1,4-dihydropyridine product to its corresponding pyridine is the most common side reaction in Hantzsch synthesis.[2] This is often driven by the thermodynamic stability of the aromatic pyridine ring. To minimize this:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.

    • Control of Oxidizing Agents: Avoid harsh oxidizing conditions. If an oxidant is required for a subsequent step, ensure it is added after the complete formation of the dihydropyridine. Some reagents used in the reaction workup can also promote oxidation.

    • Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the oxidation process. Optimize these parameters to favor the formation of the dihydropyridine.

    • Choice of Catalyst: While some catalysts can improve the overall reaction rate, they might also promote aromatization. Screen different catalysts to find one that selectively promotes the formation of the dihydropyridine.

Issue 3: Formation of Michael Adducts and Other Intermediates

  • Question: I am observing side products that appear to be Michael adducts or other incompletely cyclized intermediates. What causes this and how can I promote the desired cyclization?

  • Answer: The Hantzsch synthesis proceeds through the formation of a Knoevenagel condensation product and an enamine, which then undergo a Michael addition followed by cyclization.[3] If the reaction does not go to completion, these intermediates can remain as impurities. To address this:

    • Catalyst: The use of a suitable catalyst, such as a Brønsted or Lewis acid, can facilitate both the Michael addition and the subsequent cyclization and dehydration steps.[4]

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive the cyclization to completion.

    • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant might lead to the accumulation of certain intermediates.

Issue 4: Presence of the 1,2-Dihydropyridine Isomer

  • Question: My analysis shows the presence of a regioisomer, the 1,2-dihydropyridine. How can I improve the selectivity for the 1,4-isomer?

  • Answer: While the 1,4-dihydropyridine is the thermodynamically more stable product, the formation of the 1,2-dihydropyridine isomer can occur under certain conditions.[5] The regioselectivity can be influenced by:

    • Reaction Conditions: Factors such as the solvent, temperature, and catalyst can influence the reaction pathway and the ratio of the two isomers. Systematic optimization of these parameters is recommended.

    • Reactant Structure: The structure of the aldehyde and the β-dicarbonyl compound can also play a role in directing the cyclization.

Data Presentation: Impact of Reaction Conditions on Hantzsch Synthesis

The following table summarizes the general effects of different catalysts and solvents on the yield of the desired 1,4-dihydropyridine product in the Hantzsch synthesis. Note that the formation of the oxidized pyridine is a common side product in most variations of this reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%) of 1,4-DHPCommon Side ProductsReference
NoneEthanolReflux865Oxidized Pyridine[4]
p-TSAEthanolReflux682Oxidized Pyridine[4]
Tannic AcidH₂O80194Oxidized Pyridine[4]
Fe₃O₄@SiO₂-SO₃HEthanol600.596Oxidized Pyridine[4]
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temp1-2.5Good to ExcellentOxidized Pyridine[6]
NoneGlycerolNot specifiedNot specifiedHigh purity and excellent yieldOxidized Pyridine[7]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a standard procedure for the synthesis of a common Hantzsch ester.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure product.

Protocol 2: Minimizing Pyridine Formation by Conducting the Reaction under an Inert Atmosphere

This protocol is a modification of the classical Hantzsch synthesis to reduce the formation of the oxidized pyridine side product.

Materials:

  • Substituted aldehyde (10 mmol)

  • β-ketoester (20 mmol)

  • Ammonium source (e.g., ammonium acetate, 10 mmol)

  • Degassed solvent (e.g., ethanol, 20 mL)

Procedure:

  • Set up a three-necked round-bottom flask with a reflux condenser, a nitrogen or argon inlet, and a stopper.

  • Add the aldehyde, β-ketoester, and ammonium source to the flask.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent to the reaction mixture via a cannula or a syringe.

  • Heat the reaction mixture to the desired temperature under a positive pressure of the inert gas.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction, ensuring minimal exposure to air during the workup.

Mandatory Visualizations

Hantzsch_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization cluster_products Products R1 Aldehyde I1 Knoevenagel Adduct R1->I1 R2 2x β-Ketoester R2->I1 I2 Enamine R2->I2 R3 Ammonia Source R3->I2 I3 Michael Adduct I1->I3 I2->I3 P1 1,4-Dihydropyridine (Desired Product) I3->P1 Cyclization & Dehydration P2 Pyridine (Side Product) P1->P2 Oxidation (Side Reaction) Troubleshooting_Workflow Start Start: Unexpected results in Dihydropyridine Synthesis Q1 Low Yield? Start->Q1 A1_1 Check Reactant Purity Q1->A1_1 Yes Q2 Major Impurity Present? Q1->Q2 No A1_2 Optimize Temp. & Time A1_1->A1_2 A1_3 Screen Solvents A1_2->A1_3 A1_4 Consider Catalyst A1_3->A1_4 End Problem Resolved A1_4->End A2_1 Identify Impurity (NMR, MS) Q2->A2_1 Yes Q2->End No Q3 Is it the Oxidized Pyridine? A2_1->Q3 A3_1 Use Inert Atmosphere Q3->A3_1 Yes Q4 Is it a Michael Adduct or Intermediate? Q3->Q4 No A3_2 Lower Reaction Temperature A3_1->A3_2 A3_2->End A4_1 Increase Reaction Time Q4->A4_1 Yes Q4->End No A4_2 Add Catalyst A4_1->A4_2 A4_2->End L_Type_Calcium_Channel_Inhibition cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space LTCC L-Type Calcium Channel (Voltage-Gated) Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Depolarization Membrane Depolarization Depolarization->LTCC Opens Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Influx->Cellular_Response DHP Dihydropyridine (Antagonist) DHP->LTCC Binds and Blocks

References

Stability and degradation of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Oxidation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative, this compound. This process, often referred to as aromatization, results in a complete loss of the pharmacological activity associated with the dihydropyridine structure.[1][2] This oxidation can be initiated by light, heat, or oxidizing agents.[1]

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This is a common degradation route for ester-containing compounds, particularly in aqueous solutions or in the presence of acidic or basic conditions.

Q2: How stable is this compound in solution versus in the solid state?

A2: Dihydropyridine derivatives are significantly less stable in solution compared to the solid state.[2][3] In solution, the compound is more susceptible to photodegradation and hydrolysis. For this reason, most pharmaceutical formulations of dihydropyridines are solid dosage forms.[2]

Q3: What are the recommended storage conditions for this compound?

  • Short-term storage (up to 1 month): -20°C, under an inert atmosphere (e.g., nitrogen or argon).

  • Long-term storage (up to 6 months): -80°C, under an inert atmosphere.

It is crucial to protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the potential consequences of degradation in my experiments?

A4: Degradation of the compound can lead to several issues in experimental settings:

  • Loss of Potency: The formation of the oxidized pyridine derivative or the hydrolyzed carboxylic acid will result in a decrease in the concentration of the active compound, leading to an underestimation of its efficacy or potency.[2]

  • Interference in Assays: Degradation products may interfere with analytical measurements or introduce unintended biological effects in cellular or in vivo experiments.[2]

  • Inaccurate Results: The presence of unknown quantities of degradants will lead to unreliable and irreproducible experimental data.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity over a short period in solution. Photodegradation due to exposure to light.Prepare solutions fresh before each experiment. Protect all solutions from light by using amber vials or by covering glassware with aluminum foil. Work in a dimly lit environment when possible.
Inconsistent results between experimental replicates. Degradation of stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C under an inert atmosphere.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products (oxidized pyridine or hydrolyzed carboxylic acid).Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure proper storage and handling of samples before analysis.
Low purity of the compound upon receipt or after storage. Improper storage or shipping conditions.Always verify the purity of a new batch of the compound by HPLC or LC-MS upon receipt. Store the compound under the recommended conditions immediately.
Precipitation of the compound in aqueous buffers. Hydrolysis to the less soluble carboxylic acid.Prepare solutions in appropriate organic solvents first (e.g., DMSO, ethanol) and then dilute into aqueous buffers. Be mindful of the final solvent concentration in your assay.

Quantitative Data Summary

While specific quantitative degradation kinetics for this compound are not available in the literature, the following table provides a general overview of the stability of dihydropyridine derivatives under different conditions.

Condition Stability Primary Degradation Pathway Notes
Solid State (protected from light and moisture) Generally stable-Storage at low temperatures (-20°C to -80°C) is recommended for long-term stability.
Aqueous Solution (exposed to light) Highly unstablePhotodegradation (Oxidation)Degradation can occur within minutes to hours.[2]
Organic Solution (e.g., Methanol, exposed to light) UnstablePhotodegradation (Oxidation)The rate of degradation can be solvent-dependent.
Aqueous Solution (protected from light) Moderately stableHydrolysisStability is pH-dependent. Hydrolysis is accelerated at acidic or basic pH.
Elevated Temperature (in the presence of humidity) UnstableOxidation and HydrolysisThermal degradation is more pronounced in the presence of moisture.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector (e.g., C18 column, 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber or a UV lamp

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of the compound (in methanol) to a light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing them to a control sample (stock solution stored at -20°C and protected from light). Monitor for the appearance of new peaks and the decrease in the parent compound peak area.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and its primary degradation products over time.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (scan for λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a calibration curve using standards of known concentrations of this compound.

  • At specified time points during the stability study (from Protocol 1 or a real-time stability study), withdraw an aliquot of the sample.

  • Inject the sample into the HPLC system.

  • Quantify the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

Visualizations

Degradation Pathway of this compound cluster_main cluster_products parent Methyl 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate oxidized Methyl 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate (Oxidized Product) parent->oxidized Oxidation (Light, Heat, Oxidizing Agents) hydrolyzed 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid (Hydrolyzed Product) parent->hydrolyzed Hydrolysis (Acid/Base, Water)

Caption: Primary degradation pathways of the target compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 60°C) prep_stock->thermal photo Photodegradation (UV Light) prep_stock->photo hplc HPLC Analysis (C18 Column) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Parent and Degradation Products hplc->quantify

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Resolving Poor Solubility of Pyridinone Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyridinone carboxylates.

Frequently Asked Questions (FAQs)

Q1: My pyridinone carboxylate compound has very low aqueous solubility. What are the initial steps I should take to improve it?

A1: Poor aqueous solubility is a common challenge for many drug candidates, including pyridinone carboxylates.[1][2][3] The initial approach should involve a systematic evaluation of the compound's physicochemical properties. Key starting points include:

  • pH Adjustment: The solubility of pyridinone carboxylates is often highly pH-dependent due to the ionizable carboxylic acid group and the basic nature of the pyridinone ring.[4][5] Systematically altering the pH of the aqueous medium can significantly enhance solubility.

  • Salt Formation: Converting the acidic pyridinone carboxylate into a salt is a widely used and effective method to increase solubility and dissolution rates.[5][6][7]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of your compound by reducing the polarity of the aqueous environment.[5][8]

Q2: How does pH affect the solubility of pyridinone carboxylates, and how can I determine the optimal pH?

A2: Pyridinone carboxylates are amphoteric molecules, meaning they have both an acidic functional group (carboxylic acid) and a basic functional group (the pyridinone ring).

  • At low pH , the pyridinone nitrogen can become protonated, forming a cationic species which may increase solubility.

  • At high pH , the carboxylic acid group will deprotonate, forming an anionic carboxylate, which is generally more water-soluble than the neutral form.[5][9]

The pH of maximum solubility will depend on the pKa values of both the acidic and basic groups. To determine the optimal pH, a pH-solubility profile should be generated.

Q3: What are the best practices for forming a salt of my pyridinone carboxylate?

A3: Salt formation is a robust strategy to enhance solubility.[6][7] For a pyridinone carboxylate (a weak acid), you would typically form a salt with a base. Common counterions include sodium, potassium, and calcium.[7] The process generally involves reacting the free acid with a stoichiometric amount of a suitable base in an appropriate solvent system. It is crucial to screen various counterions and crystallization conditions to identify a stable, non-hygroscopic salt form with improved solubility.[6]

Q4: My compound is still poorly soluble even after pH adjustment and initial salt screening. What other techniques can I explore?

A4: If basic methods are insufficient, several advanced formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[10][11][12] Techniques include micronization and nanonization.[10][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[10][13]

  • Use of Solubilizing Agents:

    • Surfactants: These agents can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[13]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2][14]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve solubility and dissolution properties.[5][15]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when the pH is adjusted.
Potential Cause Troubleshooting Step
The compound has reached its solubility limit at that specific pH.Determine the full pH-solubility profile to identify the pH of maximum solubility.
The compound is crashing out as the isoelectric point (pI) is approached.Avoid pH ranges near the pI. Operate at pH values well above or below this point where the molecule is predominantly in its more soluble ionized form.
The buffer system is incompatible with the compound.Screen different buffer species and concentrations to ensure compatibility.
Issue 2: The formed salt of the pyridinone carboxylate is unstable or highly hygroscopic.
Potential Cause Troubleshooting Step
The chosen counterion is not optimal.Conduct a comprehensive salt screening study with a variety of counterions (e.g., different alkali metals, amines).
The crystallization process is not optimized.Vary the solvent system, temperature, and cooling rate during crystallization to obtain a more stable and less hygroscopic crystalline form.
The salt is converting back to the free acid form.This can happen in the presence of moisture and CO2. Store the salt under dry conditions and consider the use of less hygroscopic counterions.

Quantitative Data Summary

The following table summarizes the potential impact of different solubilization techniques on a hypothetical pyridinone carboxylate. The values are illustrative and the actual improvement will be compound-specific.

Method Solvent System Solubility (µg/mL) Fold Increase
Unmodified Compound Water (pH 5.5)1.5-
pH Adjustment Aqueous Buffer (pH 8.0)7550
Salt Formation (Sodium Salt) Water15001000
Co-solvency 20% Ethanol in Water3020
Solid Dispersion with PVP K30 (1:5 ratio)250167
Cyclodextrin Complexation with 10% HP-β-CD12080

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of the pyridinone carboxylate to a known volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Salt Formation Screening
  • Solvent Selection: Choose a solvent or solvent mixture in which the free acid has moderate solubility and the expected salt is likely to be less soluble (to facilitate crystallization). Common choices include alcohols, ketones, and their mixtures with water.

  • Base Selection: Prepare solutions of various bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, various amines) at a known concentration.

  • Reaction: Dissolve the pyridinone carboxylate in the chosen solvent. Add a stoichiometric amount of the base solution dropwise while stirring.

  • Crystallization: If a precipitate forms, it can be isolated by filtration. If no precipitate forms, crystallization can be induced by slow evaporation, cooling, or the addition of an anti-solvent.

  • Characterization: The resulting solid should be characterized to confirm salt formation and assess its properties (e.g., by PXRD, DSC, TGA, and solubility determination).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_strategies Initial Strategies cluster_advanced_strategies Advanced Strategies cluster_outcome Desired Outcome problem Poorly Soluble Pyridinone Carboxylate ph_adjustment pH Adjustment problem->ph_adjustment salt_formation Salt Formation problem->salt_formation co_solvency Co-solvency problem->co_solvency particle_size Particle Size Reduction (Micronization/Nanonization) ph_adjustment->particle_size Insufficient outcome Improved Solubility & Bioavailability ph_adjustment->outcome Sufficient? solid_dispersion Solid Dispersion salt_formation->solid_dispersion Insufficient salt_formation->outcome Sufficient? solubilizing_agents Solubilizing Agents (Surfactants, Cyclodextrins) co_solvency->solubilizing_agents Insufficient co_crystals Co-crystallization co_solvency->co_crystals Insufficient co_solvency->outcome Sufficient? particle_size->outcome solid_dispersion->outcome solubilizing_agents->outcome co_crystals->outcome

Caption: A workflow for addressing the poor solubility of pyridinone carboxylates.

signaling_pathway cluster_compound Pyridinone Carboxylate cluster_strategies Solubilization Strategies cluster_soluble_forms Soluble Forms compound R-COOH (Poorly Soluble) high_ph High pH (Base) compound->high_ph Deprotonation salt Salt Formation (e.g., with Na+) compound->salt Reaction co_solvent Co-solvent (e.g., Ethanol) compound->co_solvent Solvation anion R-COO- (Soluble Anion) high_ph->anion salt_form R-COO- Na+ (Soluble Salt) salt->salt_form solvated Solvated R-COOH co_solvent->solvated

Caption: Relationship between a pyridinone carboxylate and its more soluble forms.

References

Technical Support Center: Optimizing N-Methylation of Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the N-methylation of pyridone substrates.

Troubleshooting & Optimization Guide

This section addresses specific challenges encountered during the N-methylation of pyridones, offering systematic approaches to diagnose and resolve common issues.

Issue 1: Low or No Conversion of Starting Material

Q: My N-methylation reaction shows low or no consumption of the starting pyridone. What are the potential causes and how can I improve the conversion?

A: Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary reason is often incomplete deprotonation of the pyridone nitrogen.

Troubleshooting Steps:

  • Assess Base Strength: The pKa of the pyridone N-H is crucial. Many pyridones require a strong base for complete deprotonation. If you are using a weaker base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base.

    • Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base widely used for deprotonating alcohols and N-H bonds.[1][2] It is particularly effective for less acidic pyridones.

    • Cesium Carbonate (Cs₂CO₃): Known for the "cesium effect," Cs₂CO₃ is highly effective in N-alkylation reactions, often providing higher yields and selectivity compared to other carbonate bases.[3][4] Its high solubility in organic solvents contributes to its effectiveness.[3]

  • Verify Reagent Quality & Stoichiometry:

    • Ensure the pyridone starting material is pure and dry.

    • The base, especially hygroscopic ones like NaH, must be handled under anhydrous conditions.[1] Use a fresh bottle or dispense from an inert atmosphere glovebox.

    • Confirm the stoichiometry. A slight excess of the base (e.g., 1.1-1.5 equivalents) and methylating agent (1.1-1.2 equivalents) is standard practice.

  • Optimize Reaction Temperature: Many N-methylation reactions proceed well at room temperature, but some substrates may require heating to increase the reaction rate.

    • Start at room temperature (20-25 °C).

    • If no reaction occurs, gradually increase the temperature to 40-60 °C and monitor by TLC or LCMS. For some protocols, temperatures can range from ambient up to reflux.[5][6]

  • Check Solvent Choice: The solvent must be anhydrous and capable of dissolving the pyridone and the resulting pyridone salt.

    • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices.[3][7]

    • Handling: Use anhydrous solvents, as water will quench strong bases like NaH.

Issue 2: Formation of O-Methylated Side Product

Q: My reaction produces a mixture of N-methylated and O-methylated (2-methoxypyridine) products. How can I improve the selectivity for N-methylation?

A: The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[8] Several factors influence the N/O selectivity, and optimizing them can significantly favor the desired N-methyl product.

Key Factors Influencing N- vs. O-Alkylation Selectivity:

FactorFavors N-AlkylationFavors O-AlkylationRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, THF)Polar Protic (e.g., Ethanol, Methanol)Polar aprotic solvents solvate the cation but leave the anion "bare" and reactive. The harder nitrogen atom attacks preferentially. Protic solvents solvate the anion via hydrogen bonding, favoring attack by the more accessible (softer) oxygen atom.
Base/Counter-ion Cs⁺, K⁺Na⁺, Li⁺Larger, "softer" cations like Cesium (Cs⁺) associate less tightly with the oxygen, promoting N-alkylation (the Cesium Effect).[9][10] Smaller, "harder" cations like Lithium (Li⁺) coordinate strongly to the hard oxygen atom, potentially blocking it and favoring O-alkylation or leading to complex mixtures.
Methylating Agent "Harder" agents (e.g., Dimethyl Sulfate)"Softer" agents (e.g., Methyl Iodide)According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen nucleophile reacts preferentially with harder electrophiles.
Temperature Lower TemperaturesHigher TemperaturesLowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product, which is often the N-alkylated isomer.

Optimization Strategy: To maximize N-methylation, the ideal starting point is to use Cesium Carbonate (Cs₂CO₃) as the base in an anhydrous polar aprotic solvent like DMF at room temperature.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Methylation using Cs₂CO₃

This protocol is a robust starting point for many pyridone substrates, leveraging the high efficiency of cesium carbonate.[3][11]

Materials:

  • Pyridone substrate (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Methylating Agent (e.g., Methyl Iodide or Phenyl Trimethylammonium Iodide) (1.5 - 2.5 equiv)

  • Anhydrous DMF

  • Reaction vial with magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the pyridone (1.0 equiv) and cesium carbonate (2.0 equiv).

  • Seal the vial and purge with an inert gas (Argon or Nitrogen) for several minutes.

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add the methylating agent (e.g., methyl iodide, 1.5 equiv) dropwise to the stirring suspension.

  • Stir the reaction at room temperature (20-25 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[12][13]

Protocol 2: N-Methylation using Sodium Hydride (NaH)

This protocol is suitable for less reactive or sterically hindered pyridones that require a stronger base.[1][5]

Materials:

  • Pyridone substrate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Anhydrous THF

  • Three-neck round-bottomed flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-necked flask under an inert atmosphere.

  • Weigh the NaH dispersion and add it to the flask. Wash the mineral oil away with two small portions of anhydrous pentane or hexane, carefully decanting the solvent.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve the pyridone substrate in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Cool the reaction back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water or methanol at 0 °C to destroy any excess NaH.

  • Perform a standard aqueous workup and extraction, followed by purification.

Comparative Data: Choice of Base for N-Methylation

The choice of base is one of the most critical parameters. The following table summarizes the relative performance of common bases.

BaseStrengthTypical SolventKey AdvantagesCommon Issues
NaH Very StrongTHF, DMFHigh reactivity, drives reactions to completion.[1]Highly moisture-sensitive, requires careful handling and anhydrous conditions.[1]
K₂CO₃ ModerateDMF, AcetoneInexpensive, easy to handle.May not be strong enough for all substrates, leading to low conversion.[9]
Cs₂CO₃ StrongDMF, MeCNExcellent for promoting N-alkylation (Cesium Effect), high yields, good solubility.[3][4]Higher cost compared to other carbonate bases.

Visual Guides

// Nodes Pyridone [label="Pyridone\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Cs₂CO₃, NaH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Ambident\nPyrido-anion", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; MeX [label="Methylating\nAgent (Me-X)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_Product [label="Desired Product:\nN-Methyl Pyridone", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; O_Product [label="Side Product:\nO-Methyl Pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled];

// Invisible nodes for layout subgraph { rank = same; Anion; } subgraph { rank = same; N_Product; O_Product; }

// Edges Pyridone -> Anion [label="+ Base\n- H⁺", color="#5F6368"]; Base -> Anion [style=invis]; Anion -> N_Product [label=" Attack at N\n(Favored in polar aprotic solvent)", color="#34A853"]; Anion -> O_Product [label=" Attack at O\n(Can occur in protic solvent)", color="#EA4335"]; MeX -> N_Product [style=invis]; MeX -> O_Product [style=invis];

// Grouping for clarity {rank=min; Pyridone; Base;} {rank=max; N_Product; O_Product;} } .dot

Competing N- and O-alkylation pathways for pyridones.

// Nodes start [label="Low Yield or\nNo Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong enough?\n(e.g., K₂CO₃ vs NaH)", shape=question, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are conditions anhydrous?\nIs temperature optimal?", shape=question, fillcolor="#FBBC05", fontcolor="#202124"]; check_selectivity [label="Is O-methylation observed?", shape=question, fillcolor="#FBBC05", fontcolor="#202124"];

// Actions action_stronger_base [label="Action: Use a stronger base\n(e.g., Cs₂CO₃ or NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_optimize_cond [label="Action: Use dry solvents.\nScreen temperatures (RT -> 60°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_optimize_sel [label="Action: Change solvent to DMF.\nUse Cs₂CO₃ as base.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcome end [label="Yield Improved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> check_base; check_base -> check_conditions [label="No"]; check_base -> action_stronger_base [label="Yes"]; action_stronger_base -> end;

check_conditions -> check_selectivity [label="No"]; check_conditions -> action_optimize_cond [label="Yes"]; action_optimize_cond -> end;

check_selectivity -> end [label="No"]; check_selectivity -> action_optimize_sel [label="Yes"]; action_optimize_sel -> end; } .dot

A decision-making flowchart for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around methylating agent to start with? For general purposes, Methyl Iodide (MeI) is a highly effective and commonly used methylating agent due to its high reactivity. However, it is volatile and a potent carcinogen, requiring careful handling in a fume hood. Dimethyl Sulfate (DMS) is another powerful option but is also toxic. For safer alternatives, consider Phenyl Trimethylammonium Iodide, which is a solid and easier to handle.[11]

Q2: How do I remove the mineral oil from a Sodium Hydride (NaH) dispersion? To use NaH as a clean powder, the mineral oil it is dispersed in must be removed. In a fume hood and under an inert atmosphere, weigh the required amount of the dispersion into your reaction flask. Add anhydrous pentane or hexane, gently swirl the suspension, and allow the grey NaH powder to settle. Carefully remove the supernatant containing the dissolved mineral oil with a syringe or cannula. Repeat this washing process two more times. Do not dispose of the washings directly; they should be quenched carefully with a small amount of isopropanol or ethanol in a separate flask before disposal.[1]

Q3: My product is a salt (N-methyl pyridinium). How should I modify the workup? If the product is a pyridinium salt, it will be highly polar and soluble in water. After the reaction, instead of a standard extraction, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by precipitation.[14] In some cases, ion-exchange chromatography may be necessary.

Q4: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis can often significantly reduce reaction times for N-alkylation. Reactions that take several hours at room temperature can sometimes be completed in minutes in a microwave reactor. It is an excellent technique to consider for rapid optimization and library synthesis, but conditions must be carefully optimized to avoid decomposition.[15]

References

Troubleshooting unexpected NMR peaks in dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected NMR peaks during dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (δ 7.0-8.5 ppm), and the characteristic N-H proton signal is weak or has disappeared. What is the likely cause?

A1: This is a classic indication of partial or complete oxidation of your 1,4-dihydropyridine to its corresponding pyridine derivative.[1][2] The N-H proton of the 1,4-dihydropyridine ring, which typically appears as a singlet between δ 5.5 and 9.2 ppm, is lost upon aromatization.[1] Concurrently, new signals will emerge in the aromatic region of the spectrum, corresponding to the protons on the newly formed pyridine ring.[1] The presence of the oxidized pyridine as an impurity is a frequent explanation for unexpected signals in NMR spectra.[1]

Q2: How can I confirm that my dihydropyridine sample has oxidized?

A2: Besides the changes in the ¹H NMR spectrum, you can look for the following evidence:

  • Mass Spectrometry: An [M-2]⁺ or [M-1]⁺ peak in the mass spectrum is a strong indicator of the oxidized pyridine derivative, corresponding to the loss of two hydrogen atoms during aromatization.[1]

  • ¹³C NMR: The sp³ carbon at the C4 position of the dihydropyridine ring (typically δ 35-45 ppm) will be replaced by a signal for an sp² carbon in the aromatic region of the pyridine derivative.

  • Color Change: Dihydropyridines are often yellow solids, and a change in color can sometimes accompany oxidation.[3][4]

Q3: The methylene protons of the ester groups at C3 and C5 in my 1,4-dihydropyridine are showing a complex splitting pattern instead of a simple quartet. Why is this happening?

A3: This phenomenon is often due to diastereotopicity.[5][6] When the C4 carbon of the dihydropyridine ring is a chiral or pseudo-prochiral center, the two protons of the adjacent methylene groups become chemically non-equivalent.[5][6] This results in a more complex splitting pattern, often an ABX₃ spin system, instead of a simple quartet.[5]

Q4: I am observing very broad peaks in my ¹H NMR spectrum. What are the possible reasons?

A4: Broad NMR signals can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Poor Sample Solubility: If your compound is not fully dissolved, you may observe broad peaks.

  • High Sample Concentration: A sample that is too concentrated can also lead to peak broadening.[7]

  • Paramagnetic Impurities: The presence of paramagnetic species, although less common, can cause significant broadening of NMR signals.[1]

Q5: I see peaks in my NMR that don't correspond to my product or the oxidized pyridine. What else could they be?

A5: These unexpected peaks could be due to:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, acetone, dichloromethane) can be retained in the final product.[7]

  • Unreacted Starting Materials: Incomplete Hantzsch condensation can leave residual aldehyde, β-ketoester, or ammonia source in your sample.[1]

  • Other Side Products: Although less common, alternative cyclization or side reactions can occur during the Hantzsch synthesis, especially with sterically hindered aldehydes or under non-optimized reaction conditions.[8]

Troubleshooting Guides

Guide 1: Investigating Suspected Oxidation

If you suspect your dihydropyridine sample has oxidized, follow this workflow:

Oxidation Troubleshooting start Unexpected aromatic signals and/or missing N-H peak check_ms Acquire Mass Spectrum start->check_ms check_13c Acquire ¹³C NMR start->check_13c d2o_exchange Perform D₂O Exchange start->d2o_exchange m_minus_2 [M-2]⁺ peak observed? check_ms->m_minus_2 sp2_signal C4 sp² signal present? check_13c->sp2_signal nh_disappears N-H peak disappears? d2o_exchange->nh_disappears oxidation_confirmed Oxidation Confirmed m_minus_2->oxidation_confirmed Yes other_issue Investigate other impurities (solvents, starting materials) m_minus_2->other_issue No sp2_signal->oxidation_confirmed Yes sp2_signal->other_issue No nh_disappears->oxidation_confirmed Yes nh_disappears->other_issue No repurify Re-purify sample under inert atmosphere oxidation_confirmed->repurify

Caption: Troubleshooting workflow for suspected oxidation of 1,4-dihydropyridines.

  • Acquire a standard ¹H NMR spectrum of your dihydropyridine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for several minutes to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The N-H proton signal should significantly decrease in intensity or disappear completely, confirming its identity as an exchangeable proton.[7]

Guide 2: Differentiating Impurities

The following table summarizes the typical ¹H NMR chemical shifts for a 1,4-dihydropyridine product, its oxidized pyridine byproduct, and common impurities.

Proton Type 1,4-Dihydropyridine (Product) Pyridine (Oxidized Byproduct) Common Solvents/Reagents
N-H 5.5 - 9.2 ppm (singlet)[1]Absent-
C4-H 4.5 - 5.5 ppm (singlet or triplet)Absent-
Aromatic-H Dependent on substituent7.0 - 8.5 ppm[1]Toluene: 2.3, 7.2 ppm; Benzene: 7.4 ppm
Ester -OCH₂- 3.8 - 4.2 ppm (quartet or complex)3.9 - 4.3 ppm (quartet)Ethyl Acetate: 1.2, 2.0, 4.1 ppm
Ester -CH₃ 1.1 - 1.3 ppm (triplet)0.8 - 1.4 ppm (triplet)Ethanol: 1.2, 3.7 ppm
C2, C6 -CH₃ 2.0 - 2.5 ppm (singlet)2.5 - 3.0 ppm (singlet)Acetone: 2.2 ppm
Water --1.5 ppm (CDCl₃), 3.3 ppm (DMSO-d₆)

Key Chemical Transformations and Pathways

Oxidation of 1,4-Dihydropyridine to Pyridine

The inherent instability of the 1,4-dihydropyridine ring makes it susceptible to oxidation, which can occur during the reaction, work-up, or purification if not performed under carefully controlled, oxygen-free conditions.[1]

Caption: Simplified pathway of 1,4-dihydropyridine oxidation.

Hantzsch Dihydropyridine Synthesis Workflow

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines. Understanding the potential for side reactions and incomplete conversion is key to troubleshooting.

Hantzsch Synthesis cluster_reactants Reactants cluster_impurities Potential Impurities in Crude Aldehyde Aldehyde Reaction Hantzsch Condensation Aldehyde->Reaction BetaKetoester 2x β-Ketoester BetaKetoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Oxidized Oxidized Pyridine Crude->Oxidized Unreacted Unreacted Starting Materials Crude->Unreacted SideProducts Other Side Products Crude->SideProducts FinalProduct Pure 1,4-Dihydropyridine Purification->FinalProduct

Caption: General workflow of the Hantzsch dihydropyridine synthesis.

References

Avoiding impurities in the purification of dihydropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and removing impurities during the synthesis and purification of dihydropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of dihydropyridine derivatives?

A1: The most common impurities originate from the Hantzsch synthesis and subsequent degradation. These include:

  • Oxidized Pyridine Analogues: The primary impurity is often the corresponding pyridine derivative, formed by the oxidation of the dihydropyridine ring. This is particularly problematic as dihydropyridines are sensitive to light and air.[1]

  • Unreacted Starting Materials: Residual aldehydes and β-ketoesters from the initial reaction mixture can contaminate the final product.

  • Hantzsch Synthesis Byproducts: Side reactions during the Hantzsch synthesis can lead to impurities such as 1,2-dihydropyridine isomers or incompletely cyclized intermediates.[1]

  • Solvent-Related Impurities: Trace impurities from the solvents used in the reaction or purification, as well as residual solvents in the final product, can be a source of contamination.

Q2: How can I minimize the formation of the oxidized pyridine impurity during synthesis and workup?

A2: Minimizing oxidation is crucial for obtaining high-purity dihydropyridine derivatives. Key strategies include:

  • Inert Atmosphere: Whenever possible, conduct the reaction and subsequent workup steps under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Protection from Light: Dihydropyridines are notoriously light-sensitive.[1] Protect the reaction vessel and any subsequent solutions from light by wrapping them in aluminum foil or working in a darkened fume hood.

  • Control Reaction Temperature: Overheating during the synthesis can promote oxidation. Maintain the recommended reaction temperature and avoid prolonged heating.[2]

  • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize degradation during storage.

Q3: What are the recommended analytical techniques for assessing the purity of dihydropyridine derivatives?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and powerful technique for quantifying the purity of dihydropyridines and separating them from impurities like the oxidized pyridine analogue.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying and characterizing impurities.[5][6][7][8] Deuterium exchange experiments can be used to confirm the presence of the N-H proton characteristic of the dihydropyridine ring.[5]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and impurities, aiding in their identification.

Q4: When should I choose recrystallization versus column chromatography for purification?

A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities:

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound. It is often effective at removing the common byproducts of the Hantzsch synthesis.[1]

  • Column Chromatography: This technique is more suitable for separating complex mixtures of impurities or when the impurities have similar solubility to the product. It is also the method of choice if the dihydropyridine derivative is an oil at room temperature.[1]

Troubleshooting Guides

Troubleshooting Recrystallization
Issue Possible Cause Recommended Solution
Product "oils out" instead of crystallizing The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound.Re-heat the mixture to dissolve the oil, add more hot solvent, and allow it to cool slowly. Alternatively, try a different solvent or a mixed solvent system (e.g., ethanol/water).[1]
Low yield of recrystallized product Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution cools slowly. To recover more product, cool the filtrate in an ice bath. When washing the crystals, use a minimal amount of ice-cold solvent.
Colored impurities remain after recrystallization Colored impurities are co-crystallizing with the product.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Product degrades during recrystallization The dihydropyridine is oxidizing due to exposure to heat and light.Protect the recrystallization flask from light by wrapping it in aluminum foil. Avoid prolonged heating.[1]
Troubleshooting Hantzsch Synthesis
Issue Possible Cause Recommended Solution
Low reaction yield Harsh reaction conditions, long reaction times leading to degradation, or impure reactants.[2]Consider using a catalyst (e.g., p-toluenesulfonic acid) to accelerate the reaction.[2] Employing microwave or ultrasound irradiation can reduce reaction times and improve yields.[2] Ensure the purity of starting materials.
High levels of oxidized pyridine byproduct The reaction is exposed to oxygen, or the temperature is too high.Run the reaction under an inert atmosphere (nitrogen or argon).[2] Carefully control the reaction temperature and avoid excessive heating.
Formation of multiple side products Competing reaction pathways, such as self-condensation of the β-ketoester.[9]Carefully control the reaction temperature and the order of reagent addition.[9]

Data Presentation

Table 1: Representative Purity of a Dihydropyridine Derivative Before and After Purification

Compound/Impurity Crude Product (% Area by HPLC) After Recrystallization (Ethanol) (% Area by HPLC) After Column Chromatography (Silica Gel) (% Area by HPLC)
Dihydropyridine Product 85.599.299.8
Oxidized Pyridine Impurity 10.20.5< 0.1 (Not Detected)
Unreacted Aldehyde 2.10.1< 0.1 (Not Detected)
Other Byproducts 2.20.20.1

Note: These are representative values and actual results will vary depending on the specific dihydropyridine derivative and experimental conditions.

Table 2: Comparison of Purification Methods

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization > 99%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for complex mixtures, not suitable for oils, potential for product loss in the mother liquor.
Column Chromatography > 99.5%Highly effective for complex mixtures and oils, allows for separation of closely related compounds.More time-consuming, requires larger volumes of solvent, more expensive.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol describes a general procedure for the Hantzsch synthesis.[10][11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate has formed, collect the crude product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing dihydropyridine derivatives.[1]

  • Dissolution: Place the crude dihydropyridine product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: HPLC Analysis of Purity

This protocol outlines a general HPLC method for purity analysis of dihydropyridine derivatives.[3][4][13][14]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the dihydropyridine and potential impurities absorb (e.g., 230-280 nm).

  • Sample Preparation: Dissolve a known amount of the dihydropyridine sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Analysis: Identify and quantify the dihydropyridine peak and any impurity peaks based on their retention times and peak areas.

Visualizations

G cluster_synthesis Hantzsch Synthesis cluster_purification Purification Aldehyde Aldehyde Crude Crude Dihydropyridine (Contains Impurities) Aldehyde->Crude Ketoester β-Ketoester Ketoester->Crude Ammonia Ammonia Source Ammonia->Crude Recrystallization Recrystallization Crude->Recrystallization Common Method Chromatography Column Chromatography Crude->Chromatography For Oils or Complex Mixtures Pure Pure Dihydropyridine (>99%) Recrystallization->Pure Chromatography->Pure

Caption: Experimental workflow for the synthesis and purification of dihydropyridine derivatives.

G Start Impurity Detected in Dihydropyridine Sample CheckSynthesis Review Hantzsch Synthesis Conditions Start->CheckSynthesis Synthesis-Related Impurities CheckPurification Evaluate Purification Method Start->CheckPurification Purification Ineffective CheckStorage Assess Storage Conditions Start->CheckStorage Degradation Products OptimizeSynthesis Optimize Synthesis: - Inert Atmosphere - Temperature Control - Protect from Light CheckSynthesis->OptimizeSynthesis OptimizeRecrystallization Optimize Recrystallization: - Solvent Choice - Cooling Rate - Use Charcoal CheckPurification->OptimizeRecrystallization OptimizeStorage Optimize Storage: - Store in Dark - Inert Atmosphere - Cool Place CheckStorage->OptimizeStorage Reanalyze Re-analyze Purity (HPLC, NMR) OptimizeSynthesis->Reanalyze ConsiderChromatography Consider Column Chromatography OptimizeRecrystallization->ConsiderChromatography ConsiderChromatography->Reanalyze OptimizeStorage->Reanalyze

Caption: Troubleshooting logic for addressing impurities in dihydropyridine derivatives.

References

Technical Support Center: Enhancing the Biological Efficacy of Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with substituted pyridinones. Our aim is to facilitate the enhancement of their biological efficacy through practical guidance on synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of substituted pyridinones that influence their biological activity?

A1: Substituted pyridinones are considered "privileged scaffolds" in drug discovery.[1] Their biological activity is significantly influenced by several structural features:

  • Hydrogen Bonding: The pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2][3]

  • Bioisosterism: The pyridinone moiety can serve as a bioisostere for amides, phenyls, and other heterocyclic rings, which allows for the modulation of physicochemical properties while maintaining biological activity.[1]

  • Substituent Effects: The nature and position of substituents on the pyridinone ring can drastically alter a compound's lipophilicity, aqueous solubility, metabolic stability, and target-binding affinity.[2] For instance, introducing morpholine-substituted phenyl rings can improve binding affinity and solubility.[2]

Q2: My substituted pyridinone shows high potency in biochemical assays but poor activity in cell-based assays. What are the likely reasons?

A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Plasma Protein Binding: The compound may bind extensively to proteins in the cell culture media, reducing the free concentration available to interact with the target.

  • Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • High Intracellular ATP Concentrations: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.[4]

Q3: What causes the tautomeric equilibrium in pyridinones, and why is it important?

A3: Pyridinones can exist in equilibrium between two tautomeric forms: the pyridone form and the hydroxypyridine form. The pyridone form is generally more stable in polar solvents and the solid state due to resonance stabilization and intermolecular hydrogen bonding.[5] This equilibrium is critical because the two tautomers possess different physicochemical properties, including polarity, stability, and reactivity, which can impact experimental reproducibility, purification, and characterization.[5]

Troubleshooting Guides

Guide 1: Synthesis & Purification
Issue Potential Causes Troubleshooting Steps
Low Reaction Yield Impure starting materials.Verify the purity of reactants before starting the synthesis.[6]
Suboptimal reaction conditions (temperature, time).Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[7][8]
Inefficient catalyst or incorrect stoichiometry.Ensure the catalyst is active and re-evaluate the stoichiometry of reactants.[9]
Difficult Purification Product co-elutes with impurities.Try a different solvent system for column chromatography. Adding a small amount of a base like triethylamine to the eluent can mitigate tailing on silica gel for basic pyridine compounds.[6]
Product is a complex mixture.Review reaction parameters to minimize side product formation.[5] Consider alternative purification techniques like crystallization.[6]
Emulsion formation during work-up.Add brine, gently swirl, or pass the mixture through a pad of Celite to break emulsions.[9]
Guide 2: Solubility & Stability
Issue Potential Causes Troubleshooting Steps
Poor Aqueous Solubility Planar, aromatic structure and moderate lipophilicity.[5]Prepare a salt form of the compound.[5] Use co-solvents (e.g., DMSO) for stock solutions.[10] Perform solubility testing in a range of buffers to determine the optimal pH.[10][11]
Compound precipitates out of solution during experiments.Visually inspect solutions for precipitation. Prepare fresh dilutions from a stock solution for each experiment.[10] Consider that the solution may be supersaturated if it precipitates upon cooling.[11]
Compound Instability Degradation due to pH, light, or temperature.Store compounds in tightly sealed containers in a dry, cool, and well-ventilated area, protected from light.[7] For solutions in DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Photolytic decomposition.Protect the compound from prolonged exposure to UV light.[7]
Guide 3: Biological Assays
Issue Potential Causes Troubleshooting Steps
No or Low Inhibition in Kinase Assays Poor compound solubility in assay buffer.Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer.[4]
High ATP concentration in the assay.Perform the assay at an ATP concentration close to the Kₘ value for the specific kinase to increase sensitivity to competitive inhibitors.[1][4]
Inactive kinase enzyme.Include a known positive control inhibitor to confirm enzyme activity.[4]
High Variability Between Replicates Pipetting errors or inadequate mixing.Ensure accurate and consistent pipetting, especially for small volumes. Ensure thorough but gentle mixing of reagents in the wells.
Edge effects in microplates due to evaporation.Avoid using the outermost wells of the plate for experimental samples.[4]
Inconsistent incubation times or temperature fluctuations.Standardize incubation times and ensure consistent temperature control during the assay.
Guide 4: NMR Spectroscopy
Issue Potential Causes Troubleshooting Steps
Overlapping Signals in the Aromatic Region Similar chemical environments of protons.Run the NMR in a different deuterated solvent to alter chemical shifts.[12] Use a higher field NMR spectrometer for better signal dispersion.[12]
Employ 2D NMR techniques like COSY and HSQC to resolve overlapped signals.[3][12]
Broad Peaks Presence of exchangeable protons (-OH, -NH).Add a drop of D₂O to the NMR tube; this will cause the exchangeable proton signals to disappear or diminish.[13]
Unassigned Peaks Presence of impurities or unexpected product.Check the integration of peaks to see if they are consistent with the expected structure.[13] Re-evaluate the reaction outcome.

Data Presentation: Biological Efficacy of Substituted Pyridinones

The following table summarizes the inhibitory activity of representative substituted pyridinone derivatives against various biological targets.

Compound ID Target Assay Type IC₅₀ (µM) Reference
44aMet KinaseGTL-16 Gastric Carcinoma Cell Line0.06[9]
44bMet KinaseGTL-16 Gastric Carcinoma Cell Line0.07[9]
Pyridinone-quinazoline derivativesProtein Tyrosine KinasesIn vitro9 - 15[9]
Ilicicolin HMitochondrial cytochrome bc1 reductaseIn vitro0.002 - 0.003[2]
Pyridine 52Neuregulin/ErbB4 PathwayCell-based0.30[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Four-Component Synthesis of 3,4-Dihydro-2(1H)-pyridones

This protocol is based on the efficient synthesis of 3,4-dihydropyridone derivatives under ultrasonic irradiation at room temperature.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • Alkyl acetoacetate (e.g., ethyl acetoacetate) (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Glacial acetic acid (5 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde, Meldrum's acid, alkyl acetoacetate, and ammonium acetate in glacial acetic acid.[7]

  • Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.[7]

  • Irradiate the mixture with ultrasound at room temperature for 10-15 minutes.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Upon completion, a solid product will typically precipitate from the solution.[7]

  • Collect the solid product by vacuum filtration and wash it with cold water.[7]

  • Purify the crude product by recrystallization from ethanol to obtain the desired 3,4-dihydro-2(1H)-pyridone.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.[15]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the inhibitor solutions in kinase buffer to a 4X final concentration.

  • Prepare a 2X kinase/substrate solution and a 4X ATP solution in kinase buffer.

  • In a 384-well plate, add 5 µL of the 4X inhibitor solution or DMSO (vehicle control) to the appropriate wells.

  • Add 10 µL of the 2X kinase/substrate solution to all wells.

  • Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15]

  • Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[15]

  • Measure the luminescence using a plate reader.[15]

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation start Combine Reactants reaction Reaction (e.g., Microwave/Ultrasound) start->reaction workup Work-up & Extraction reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Prepare Assay Plate (Compound Dilutions) characterization->assay_prep Test Compound reagent_add Add Kinase, Substrate, ATP assay_prep->reagent_add incubation Incubation reagent_add->incubation detection Signal Detection incubation->detection analysis Data Analysis (IC50) detection->analysis

Caption: General experimental workflow for the synthesis and biological evaluation of substituted pyridinones.

signaling_pathway cluster_kinase Kinase Signaling Cascade RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Substituted Pyridinone (Kinase Inhibitor) Inhibitor->MEK Inhibition

Caption: A representative kinase signaling pathway (MAPK/ERK) and the inhibitory action of a substituted pyridinone.

References

Technical Support Center: Scale-Up Synthesis of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of dihydropyridine compounds. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Hantzsch synthesis of dihydropyridines?

Scaling up the Hantzsch reaction, a common method for dihydropyridine synthesis, from a laboratory to a larger scale introduces several critical challenges. These include managing the exothermic nature of the reaction to prevent runaway reactions, ensuring efficient mixing of what is often a heterogeneous reaction mixture, controlling the formation of impurities, and developing effective and scalable product isolation and purification procedures.[1] The multi-component nature of this reaction can also present safety hazards at a larger scale.[1]

Q2: What is the recommended solvent for a large-scale Hantzsch synthesis?

The choice of solvent is crucial for reaction efficiency, cost-effectiveness, and environmental impact. While traditional protocols often utilize ethanol or acetic acid, greener alternatives are increasingly preferred for large-scale synthesis.[1] Water is an excellent choice as it is inexpensive, non-toxic, and can result in high yields, often with straightforward product isolation via filtration.[1][2] In some instances, solvent-free conditions or the use of recyclable ionic liquids have also been demonstrated to be effective.[1]

Q3: What is the optimal temperature range for a scaled-up Hantzsch reaction?

The optimal temperature is dependent on the specific reactants and solvent system employed. For aqueous-based systems, a temperature range of 70–75 °C has been shown to be effective, balancing the reaction rate with the minimization of reagent decomposition, such as that of ammonium carbonate.[1] It is critical to monitor the internal reactor temperature, as the reaction can be exothermic.[1][3]

Q4: How does the order of reagent addition impact the outcome of the synthesis?

The order of reagent addition can be critical, particularly for the synthesis of unsymmetrical 1,4-dihydropyridines. A carefully planned addition strategy can significantly enhance the yield of the desired unsymmetrical product by controlling the formation of symmetrical byproducts.

Q5: Are catalysts necessary for large-scale Hantzsch reactions?

While the classical Hantzsch reaction can proceed without a catalyst, the use of a catalyst can significantly accelerate the reaction rate and improve yields, especially at a larger scale. A variety of catalysts, including Lewis acids (e.g., Ytterbium triflate) and Brønsted acids (e.g., p-toluenesulfonic acid), have been shown to be effective. For greener and more scalable processes, solid acid catalysts like Amberlyst-15 or nanoparticles such as γ-Al2O3 can be employed, offering the advantage of easy separation and potential for recycling.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Steps
Incorrect Reagent Stoichiometry or Quality Double-check all reagent calculations to ensure the correct molar ratios (typically 1:2:1 for aldehyde:β-ketoester:ammonia source). Use high-purity starting materials; freshly distilled aldehydes are recommended if they have been stored for an extended period.
Suboptimal Reaction Temperature Optimize the reaction temperature. For aqueous reactions, 70-75°C is often optimal.[1] Use a temperature probe to monitor the internal reactor temperature and ensure uniform heating.
Inefficient Mixing In a large reactor, inefficient stirring can lead to poor mixing of reactants, especially in heterogeneous systems. Ensure the reactor is equipped with an appropriate overhead stirrer and consider the use of baffles to improve mixing efficiency.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or adding a catalyst.
High Impurity Profile
Possible Cause Troubleshooting Steps
Oxidation of Dihydropyridine Product The dihydropyridine ring is susceptible to oxidation, forming the corresponding pyridine as a major impurity.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. Avoid excessively high temperatures and prolonged reaction times.
Formation of Side Products Side reactions can arise from self-condensation of the β-ketoester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[3] Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.
Residual Starting Materials If the reaction is incomplete, residual starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring with TLC or HPLC.
Contamination from Previous Batches Ensure thorough cleaning of the reactor and all associated equipment between batches to prevent cross-contamination.
Product Isolation and Purification Issues
Problem Solution
Difficulty in Product Precipitation/Filtration If the product does not precipitate upon cooling, removal of the solvent under reduced pressure may be necessary.[3] For slow filtration, consider using a larger filter funnel or a filter press for very large quantities. Washing the crude product with a suitable solvent, like cold water or ethanol, can help remove soluble impurities.
Ineffective Purification by Recrystallization Recrystallization is a highly effective method for purifying dihydropyridines, with ethanol being a commonly used solvent.[1][4] If the product "oils out" or the yield is low, a solvent screen with small amounts of the crude product can help identify the optimal recrystallization solvent or solvent system. Using a minimal amount of hot solvent and allowing for slow cooling will maximize yield.[4]
Colored Impurities If the product remains colored after recrystallization, activated charcoal can be used. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Product Degradation During Purification Some dihydropyridines can be sensitive to heat. If degradation is observed during recrystallization, consider using a lower boiling point solvent or performing the purification at a lower temperature.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Yield of a Model Hantzsch Dihydropyridine Synthesis

Parameter Condition Yield (%) Reference
Solvent EthanolGood to Excellent[2]
WaterGood to Excellent[2]
TolueneLower[2]
DichloromethaneLower[2]
Solvent-FreeModerate[2]
Temperature 25 °CLow[2]
50 °CModerate[2]
70-75 °C (in water)Excellent[1][2]
100 °CHigh[2]
Ammonium Salt (NH4)2CO392[2]
NH4HCO385[2]
NH4OAc81[2]
NH4Cl65[2]
(NH4)2SO462[2]

Experimental Protocols

Protocol 1: Large-Scale Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.06 kg, 10 mol)

  • Ethyl acetoacetate (2.60 kg, 20 mol)

  • Ammonium carbonate (0.96 kg, 10 mol)

  • Deionized water (20 L)

  • Jacketed glass reactor (50 L) with overhead stirrer, condenser, and temperature probe

Procedure:

  • Reactor Setup: Assemble the 50 L jacketed glass reactor. Ensure all joints are properly sealed.[1]

  • Charging Reagents: To the reactor, add deionized water (20 L). Begin stirring at a moderate speed (e.g., 150-200 rpm). Add benzaldehyde (1.06 kg, 10 mol), ethyl acetoacetate (2.60 kg, 20 mol), and ammonium carbonate (0.96 kg, 10 mol) to the reactor.[1]

  • Reaction: Heat the reaction mixture to 70-75 °C using a circulating water bath connected to the reactor jacket. Maintain this temperature and continue stirring for 2-3 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small samples and analyzing them by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete (as indicated by TLC), turn off the heating and allow the mixture to cool to room temperature while stirring. Further cool the mixture to 10-15 °C using a cooling circulator to maximize product precipitation.[1]

  • Filtration and Washing: Isolate the precipitated solid product by vacuum filtration using a large Buchner funnel. Wash the filter cake with cold deionized water (2 x 2 L) to remove any remaining water-soluble impurities.[1]

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.[1]

Protocol 2: General Recrystallization of a Hantzsch 1,4-Dihydropyridine from Ethanol

Materials:

  • Crude 1,4-dihydropyridine product

  • 95% Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Boiling chips

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude 1,4-dihydropyridine product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[4]

  • Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Drying Reagent_Prep Reagent Preparation & QC Reactor_Setup Reactor Setup & Cleaning Charging Reagent Charging Reactor_Setup->Charging Reaction_Execution Reaction Execution Charging->Reaction_Execution Monitoring In-Process Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Adjust Parameters Cooling Cooling & Precipitation Monitoring->Cooling Reaction Complete Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final Product QC Drying->Final_Product

Caption: General workflow for the scale-up synthesis of dihydropyridine compounds.

Caption: Troubleshooting decision tree for dihydropyridine synthesis issues.

References

Technical Support Center: Purification of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Troubleshooting Guides

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A: An oily or dark-colored crude product often indicates the presence of significant impurities, possibly from side reactions or decomposition. A multi-step purification strategy is recommended.

Recommended Workflow:

  • Initial Assessment: First, attempt to dissolve a small sample of the crude oil in various solvents to test solubility. This will help in selecting an appropriate method.

  • Column Chromatography: For oily residues, column chromatography is often the most effective initial purification step to separate the desired compound from baseline impurities and colored components. Pyridone derivatives can be polar, so careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: After chromatography, the resulting solid can be further purified by recrystallization to achieve high purity.

G start Crude Oily Product chromatography Perform Column Chromatography start->chromatography assess_fractions Assess Purity of Fractions (TLC/HPLC) chromatography->assess_fractions combine Combine Pure Fractions & Evaporate assess_fractions->combine Fractions are Pure impure_fractions Impure Fractions assess_fractions->impure_fractions Fractions are Impure recrystallize Recrystallize the Solid combine->recrystallize final_product High-Purity Crystalline Product recrystallize->final_product

Caption: Workflow for purifying an oily crude product.

Q2: I'm having trouble with recrystallization; my compound is "oiling out" instead of forming crystals. What can I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly again.

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly. Rapid cooling can promote oil formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

Q3: My compound is streaking on the silica gel column during chromatography, leading to poor separation. How can I prevent this?

**

Validation & Comparative

The Stereochemical Divide: A Comparative Guide to the Biological Activity of Dihydropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers, widely prescribed for cardiovascular conditions such as hypertension and angina.[1][2][3] While chemically similar, many DHP drugs are chiral molecules, existing as stereoisomers (enantiomers) that can exhibit profoundly different pharmacological and pharmacokinetic properties.[4][5] Often administered as racemic mixtures (an equal blend of both enantiomers), a growing body of evidence underscores the importance of isolating the therapeutically active isomer to enhance efficacy and minimize adverse effects.

This guide provides an objective comparison of the biological activities of different dihydropyridine isomers, supported by experimental data and detailed methodologies, to inform research and drug development efforts.

Comparative Analysis of Biological Activity

The primary therapeutic action of dihydropyridines is the blockade of L-type calcium channels, which leads to vasodilation and a reduction in blood pressure.[1][3] However, this activity is often stereoselective, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer).

Amlodipine: Amlodipine is a classic example of stereoselective activity. The S-amlodipine enantiomer is the pharmacologically active form, possessing approximately 1000 times greater affinity for the L-type calcium channel receptor than the R-enantiomer.[4][6][7] Consequently, S-amlodipine is responsible for the drug's antihypertensive and antianginal effects.[7] In contrast, the R-enantiomer has very weak calcium channel blocking activity.[8] Interestingly, some studies suggest the R-isomer is not inert but may contribute to other biological effects, such as the release of nitric oxide, which could have implications for endothelial function.[8] Clinically, the use of pure S-amlodipine allows for a therapeutic effect at half the dose of the racemic mixture, with a significantly lower incidence of adverse effects like peripheral edema.[4][7]

Pranidipine and Isradipine: Similar stereoselectivity is observed in other DHPs. For pranidipine, the S-isomer is about 50 times more potent as a calcium channel blocker than the R-isomer.[9] In the case of isradipine, the (+)-enantiomer is the more potent inhibitor of calcium currents.[10] These findings reinforce the principle that the pharmacological activity of chiral DHPs is predominantly driven by a single isomer.

Quantitative Comparison of Dihydropyridine Isomer Activity

The following table summarizes quantitative data on the differential activity of various DHP isomers.

Compound Isomer Assay/Parameter Value Relative Potency Reference
Amlodipine S-AmlodipineReceptor Affinity~1000x greater than R-isomerEutomer[4][6][7]
R-AmlodipineReceptor AffinityWeakDistomer[4][6][7]
S-AmlodipineNitric Oxide ReleaseNo effect-[8]
R-AmlodipineNitric Oxide ReleaseConcentration-dependent increase-[8]
Pranidipine S-IsomerpA2 (Rat Aorta)10.03~50x more potent than R-isomer[9]
R-IsomerpA2 (Rat Aorta)8.36Distomer[9]
Isradipine (+)-IsradipineIC50 (L-type Ca2+ channel)More potentEutomer[10]
(-)-IsradipineIC50 (L-type Ca2+ channel)Less potentDistomer[10]
Felodipine RacemicIC50 (Calcium Channel Antagonism)1.45 x 10⁻⁹ M-[11]
Nimodipine RacemicIC50 (Calcium Channel Antagonism)1.49 x 10⁻⁸ M-[11]

Key Experimental Protocols

The characterization of DHP isomer activity relies on a suite of in vitro and in vivo assays. Detailed below are methodologies for key experiments.

Protocol 1: Cell-Based Calcium Influx Assay for DHPR Activity

This protocol measures the ability of DHP isomers to inhibit depolarization-induced calcium influx in a cellular model.

1. Cell Preparation:

  • Culture a suitable cell line, such as HEK293 cells stably expressing the L-type calcium channel (CaV1.2), to 80-90% confluency.[12]
  • Harvest cells and seed them into 384-well black, clear-bottom assay plates at a density of 20,000-50,000 cells per well.[12]
  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 10 µM Fluo-4 AM) with 0.04% Pluronic F-127 and 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS).[13]
  • Aspirate the culture medium from the cells and add the dye loading buffer to each well.
  • Incubate the plate at 37°C for 60 minutes in the dark.[13]
  • Wash the cells twice with HBSS containing probenecid. Add 100 µL of HBSS with probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.[13]

3. Compound Addition:

  • Prepare serial dilutions of the test DHP isomers, a known inhibitor (e.g., Nifedipine), and a vehicle control (e.g., DMSO) in HBSS.[13]
  • Add the compound solutions to the wells and pre-incubate for 15-30 minutes at room temperature.[13]

4. Depolarization and Signal Detection:

  • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) to add a depolarizing stimulus (e.g., a high-concentration KCl solution) to the wells.[13]
  • Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) before and after the addition of the stimulus.[13]
  • Record kinetic data for 60-180 seconds to capture the peak calcium response.[13]

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
  • Normalize the data to controls and calculate the percent inhibition for each compound concentration.
  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Protocol 2: Radioligand Binding Assay

This assay determines the binding affinity of DHP isomers to the L-type calcium channel receptor.

1. Membrane Preparation:

  • Prepare membrane homogenates from a tissue source rich in L-type calcium channels, such as rat brain or cardiac muscle.

2. Binding Reaction:

  • In each tube, combine the membrane preparation, a radiolabeled DHP antagonist (e.g., (+)-[3H]PN 200-110), and varying concentrations of the unlabeled test isomer.[14]
  • For non-specific binding determination, a parallel set of tubes should contain a high concentration of an unlabeled standard like nifedipine.
  • Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percent specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).[14]
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in DHP research.

DHP_Signaling_Pathway LTypeChannel L-Type Ca²⁺ Channel (DHPR) Ca_int Intracellular Ca²⁺ (Increased) LTypeChannel->Ca_int Depolarization Membrane Depolarization Depolarization->LTypeChannel activates Ca_ext Extracellular Ca²⁺ Ca_ext->LTypeChannel Influx Vasodilation Vasodilation (Relaxation) Ca_int->Vasodilation leads to Vessel Vascular Smooth Muscle Cell DHP Dihydropyridine (e.g., S-Amlodipine) DHP->LTypeChannel blocks

Caption: Dihydropyridine mechanism of action on L-type calcium channels.

Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 384-well Plate Dye_Loading 2. Load with Fluo-4 AM Calcium Indicator Cell_Culture->Dye_Loading Compound_Add 4. Add Compounds & Incubate Dye_Loading->Compound_Add Compound_Prep 3. Prepare Serial Dilutions of DHP Isomers Compound_Prep->Compound_Add Fluorescence_Read 5. Measure Baseline Fluorescence Compound_Add->Fluorescence_Read Stimulate 6. Inject KCl to Depolarize & Read Peak Fluorescence_Read->Stimulate Calc_Inhibition 7. Calculate % Inhibition Stimulate->Calc_Inhibition IC50_Det 8. Determine IC₅₀ Values Calc_Inhibition->IC50_Det

Caption: Experimental workflow for a cell-based calcium influx assay.

References

A Comparative Guide to the Synthesis of N-Methyl Pyridones: Established Methods vs. a Novel Gold Nanoparticle-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl pyridones are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their synthesis is a critical step in the development of new therapeutics. This guide provides an objective comparison between a long-established method for the synthesis of N-methyl-2-pyridones and a novel, gold nanoparticle-catalyzed approach for the preparation of N-methyl-4-pyridones. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.

General Synthetic Workflow

The synthesis of N-methyl pyridones, regardless of the specific isomer or method, generally involves the formation of the pyridone ring and the subsequent or concurrent N-methylation. The following diagram illustrates a conceptual workflow.

G cluster_0 Pyridone Ring Formation cluster_1 N-Methylation Starting Materials Starting Materials Cyclization/Oxidation Cyclization/Oxidation Starting Materials->Cyclization/Oxidation e.g., Pyridine, Pyranone, Diynone Pyridone Core Pyridone Core Cyclization/Oxidation->Pyridone Core Methylating Agent Methylating Agent Pyridone Core->Methylating Agent N-Methyl Pyridone N-Methyl Pyridone Methylating Agent->N-Methyl Pyridone e.g., Dimethyl sulfate, Aqueous methylamine

Caption: General workflow for N-methyl pyridone synthesis.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the established and novel synthesis methods.

ParameterEstablished Method: Oxidation of N-Methylpyridinium SaltNovel Method: Au Nanoparticle-Catalyzed Cyclization
Product 1-Methyl-2-pyridoneN-Methyl-4-pyridones
Yield 65-70%[1]69-79%
Starting Materials Pyridine, Dimethyl sulfateSkipped diynones, Aqueous methylamine
Catalyst/Reagent Potassium ferricyanide, Sodium hydroxideGold nanoparticles on TiO2
Reaction Temperature 0-10°C (oxidation step)[1]Not specified in snippets
Reaction Time ~7 hours (oxidation and workup)[1]Not specified in snippets
Solvent Water, Isoamyl alcohol (for extraction)[1]Dioxane/Water
Key Advantages Well-established, detailed protocol available.High yields, potential for substrate diversity.
Key Disadvantages Use of stoichiometric, toxic reagents (dimethyl sulfate, ferricyanide).Requires synthesis of specialized starting materials (skipped diynones) and a heterogeneous catalyst.

Experimental Protocols

Established Method: Synthesis of 1-Methyl-2-pyridone

This method, adapted from Organic Syntheses, involves the N-methylation of pyridine followed by oxidation.[1]

Step 1: Formation of 1-Methylpyridinium Methyl Sulfate

  • In a 5-liter round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.

  • Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.

  • After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.

  • Dissolve the resulting crude pyridinium salt in 400 cc of water.

Step 2: Oxidation to 1-Methyl-2-pyridone

  • Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

  • Prepare separate solutions of 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.

  • Add the two solutions dropwise and simultaneously from two separatory funnels to the stirred pyridinium salt solution, maintaining the reaction temperature below 10°C.

  • Regulate the addition so that the sodium hydroxide solution is completely added when half of the potassium ferricyanide solution has been introduced (approximately 1 hour).

  • Add the remaining potassium ferricyanide solution over another hour.

  • Allow the reaction mixture to stand for five hours, during which it will come to room temperature.

Step 3: Isolation and Purification

  • Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution.

  • Separate the resulting oily layer.

  • Filter the aqueous layer and extract it three times with isoamyl alcohol.

  • Combine the isoamyl alcohol extracts with the initially separated oily layer.

  • Distill the combined organic layers under reduced pressure to remove the solvent.

  • Distill the residue under diminished pressure to yield 130–140 g (65–70%) of 1-methyl-2-pyridone.

Novel Method: Gold Nanoparticle-Catalyzed Synthesis of N-Methyl-4-pyridones

This method utilizes supported gold nanoparticles to catalyze the cyclization of skipped diynones in the presence of aqueous methylamine.

General Procedure:

  • A mixture of the skipped diynone, supported gold nanoparticles on TiO2, and aqueous methylamine in a dioxane/water solvent system is prepared.

  • The reaction proceeds via a hydroamination/Au-catalyzed 6-endo cyclization pathway to exclusively form the N-methyl-4-pyridone.

  • Yields for this method are reported to be in the range of 69–79%.

Note: A detailed, step-by-step protocol with specific reagent quantities, reaction times, and temperatures for a variety of substrates is typically found in the supporting information of the primary research article.

Biological Significance: A Potential Signaling Pathway

N-methyl pyridone derivatives have been shown to possess biological activity. For instance, N-methyl-2-pyridone-5-carboxamide has demonstrated anti-fibrotic and anti-inflammatory effects by inhibiting the Akt signaling pathway.[2] The following diagram illustrates this proposed mechanism.

G TGFb1 TGFβ1 Akt Akt TGFb1->Akt NMe2Py N-Methyl-2-pyridone-5-carboxamide NMe2Py->Akt Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Fibrosis Fibrosis-related Gene Expression pAkt->Fibrosis Inflammation Inflammation-related Gene Expression pAkt->Inflammation

Caption: Inhibition of the Akt signaling pathway.

Conclusion

The established synthesis of 1-methyl-2-pyridone provides a reliable and well-documented procedure, though it relies on stoichiometric and hazardous reagents. The novel gold nanoparticle-catalyzed method offers a promising alternative for the synthesis of N-methyl-4-pyridones with high yields. The choice of method will ultimately depend on the desired isomer, available starting materials and equipment, and the scale of the synthesis. Further research into green and more efficient catalytic systems will continue to advance the synthesis of this important class of compounds.

References

A Spectroscopic Comparative Guide to Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Dihydropyridines (DHPs) are a class of organic compounds that are structurally related to pyridine and are of significant interest in medicinal chemistry.[1][2][3] They are particularly well-known as L-type calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension.[3][4][5] The therapeutic efficacy and biological activity of dihydropyridine derivatives are intrinsically linked to their molecular structure. Spectroscopic techniques are indispensable tools for the elucidation and confirmation of these structures, providing detailed information on their electronic, vibrational, and atomic arrangements.

This guide provides a comparative overview of the spectroscopic properties of various dihydropyridine derivatives, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The information is intended for researchers, scientists, and drug development professionals working with these compounds.

General Structure of 1,4-Dihydropyridines

The core structure of 1,4-dihydropyridine consists of a six-membered heterocyclic ring containing a nitrogen atom, with two double bonds. The substituents at various positions, particularly at the N1, C2, C3, C4, C5, and C6 positions, give rise to a vast array of derivatives with diverse pharmacological activities.

G General Structure of 1,4-Dihydropyridine cluster_0 General Structure of 1,4-Dihydropyridine N1 N H C2 C R2 N1->C2 C3 C R3 C2->C3 C4 C R4 H C3->C4 C5 C R5 C4->C5 C6 C R6 C5->C6 C6->N1 G Hantzsch Dihydropyridine Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Aldehyde Aldehyde (R-CHO) Reaction Hantzsch Reaction Aldehyde->Reaction BetaKetoester β-Ketoester (x2) BetaKetoester->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction DHP 1,4-Dihydropyridine Derivative Reaction->DHP UVVis UV-Vis DHP->UVVis IR IR DHP->IR NMR NMR (¹H, ¹³C) DHP->NMR MS Mass Spec DHP->MS Structure Structure Elucidation & Confirmation UVVis->Structure IR->Structure NMR->Structure MS->Structure

References

Cytotoxicity comparison of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic effects of various pyridone-based compounds against multiple cancer cell lines reveals a landscape of varied potency. While direct cytotoxic data for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is not publicly available in the reviewed literature, analysis of structurally related pyridone and dihydropyridine derivatives provides valuable insights into their potential as anticancer agents. This guide summarizes key experimental findings, offering a comparative look at their in vitro efficacy.

The evaluation of pyridone derivatives has demonstrated a range of cytotoxic activities, with some compounds exhibiting potent growth inhibition against various human cancer cell lines. These studies underscore the potential of the pyridone scaffold in the development of novel therapeutic agents.

Comparative Cytotoxicity of Pyridone Derivatives

The cytotoxic effects of several pyridone and dihydropyridine derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data, summarized in the table below, showcases the diverse activity of these compounds across different cancer cell types.

Compound/Derivative SeriesCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1,2-Dihydropyridine-3-carbonitriles (Series Ia-c, IIa-d) HT-29 (Colon Carcinoma)> 130--
2-Oxo(imino)-3-pyridinecarbonitriles (Compounds 8, 16, 19) MCF7 (Breast Adenocarcinoma)19.15, 17.34, 14.70Doxorubicin3.94
1,4-Dihydropyridines (Compound 7a) MOLT-4 (Acute Lymphoblastic Leukemia)17.4 ± 2.0CisplatinNot specified
1,4-Dihydropyridines (Compound 7a) LS180 (Colon Adenocarcinoma)29.7 ± 4.7CisplatinNot specified
1,4-Dihydropyridines (Compound 7d) MCF-7 (Breast Adenocarcinoma)28.5 ± 3.5CisplatinNot specified
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) A549 (Lung Carcinoma)6.3 ± 2.5DoxorubicinNot specified
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) HepG2 (Hepatocellular Carcinoma)11 ± 3.2DoxorubicinNot specified
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) HepG2 (Hepatocellular Carcinoma)3.8 ± 0.5DoxorubicinNot specified
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) A549 (Lung Carcinoma)3.5 ± 0.6DoxorubicinNot specified
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) SW620 (Colon Adenocarcinoma)10.8 ± 0.9DoxorubicinNot specified
6-Ferrocenylpyrimidin-4(3H)-one (2-methyl derivative) MCF-7 (Breast Adenocarcinoma)17 ± 1--
Benzimidazole Derivative (se-182) HepG2 (Hepatocellular Carcinoma)15.58Cisplatin37.32
Benzimidazole Derivative (se-182) A549 (Lung Carcinoma)15.80CisplatinNot specified
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c) MCF-7 (Breast Adenocarcinoma)1.73 ± 0.27 µg/mLDoxorubicinNot specified

Experimental Protocols

The evaluation of cytotoxicity for the compared compounds predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.[1] The compounds are typically first dissolved in a solvent like DMSO and then diluted in the culture medium.[1] A control group with the solvent alone is also included.

  • Incubation: The cells are then incubated with the compounds for a specified period, commonly 72 hours.[1]

  • MTT Addition: After the incubation period, the medium is removed, and an MTT solution (e.g., 0.5 mg/mL) is added to each well.[1] The plates are then incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: During this incubation, viable cells with active metabolism convert the yellow MTT into purple formazan crystals. These crystals are then solubilized by adding a solvent, such as DMSO.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) overnight_incubation Overnight Incubation cell_seeding->overnight_incubation add_compounds Addition of Test Compounds overnight_incubation->add_compounds incubation_72h 72h Incubation add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h 4h Incubation (Formazan Formation) add_mtt->incubation_4h solubilization Solubilize Formazan (DMSO) incubation_4h->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: General workflow of the MTT cytotoxicity assay.

Potential Mechanisms of Action

While the precise mechanisms of action for many of these compounds are still under investigation, some studies suggest potential signaling pathways that may be involved in their cytotoxic effects. For instance, some dihydropyridine derivatives are thought to exert their effects through pathways independent of calcium channel blockade, potentially involving the inhibition of enzymes like topoisomerase I.[2] Other pyridone-containing compounds have been investigated as inhibitors of phosphodiesterase 3A (PDE3A), although the correlation between PDE3A inhibition and cytotoxicity is not always direct.[3]

signaling_pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects pyridone Pyridone Derivatives topoisomerase Topoisomerase I pyridone->topoisomerase Inhibition pde3a PDE3A pyridone->pde3a Inhibition dna_damage DNA Damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest pde3a->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Plausible signaling pathways for pyridone-induced cytotoxicity.

References

A Comparative Guide to Alternatives for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory and related signaling pathways, Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its corresponding carboxylic acid, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as Nudifloric acid), have been identified as noteworthy inhibitors of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress, and plays a pivotal role in inflammation and cancer. Consequently, the inhibition of AP-1 is a key therapeutic strategy. This guide provides a comparative analysis of this compound and its alternatives, focusing on their performance as AP-1 inhibitors and their broader anti-inflammatory effects.

Overview of this compound

Prominent Alternatives and Their Performance

Several other small molecules have been investigated for their ability to inhibit AP-1 and exert anti-inflammatory effects. This section details the performance of two notable alternatives, T-5224 and SR 11302, along with a broader class of dihydropyridine derivatives.

T-5224: A Potent and Selective AP-1 Inhibitor

T-5224 is a well-characterized, selective inhibitor of AP-1 that has been investigated in preclinical and clinical studies for inflammatory diseases such as rheumatoid arthritis.[1] It has demonstrated potent inhibition of AP-1 activity.

SR 11302: A Retinoid with AP-1 Inhibitory Activity

SR 11302 is a synthetic retinoid that has been shown to be a potent inhibitor of AP-1 transcription factor activity.[2] Unlike other retinoids, its mechanism of action is independent of retinoic acid receptors (RARs) or retinoid X receptors (RXRs).

Other Dihydropyridine Derivatives with Anti-inflammatory Potential

The dihydropyridine scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory effects.[3][4] While not always acting through direct AP-1 inhibition, these compounds often target pathways that modulate inflammation. Their performance is typically evaluated through assays measuring the inhibition of inflammatory mediators or enzymes.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for the discussed compounds. A direct comparison of IC50 values is challenging due to variations in experimental assays and conditions.

Compound/Derivative ClassTarget/AssayIC50 ValueReference
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidAP-1 InhibitionSignificant inhibition at 200-400 μM[5]
T-5224AP-1 Mediated Transcriptional Activation~5 μM[1]
SR 11302AP-1 Transcription Factor ActivityPotent Inhibitor (Specific IC50 not consistently reported)[2]
Dihydropyridine Derivatives (General)Reactive Nitrogen Species Scavenging17.1 - 25.2 μM[4]
Isonicotinic Acid Derivative (Compound 5)Reactive Oxygen Species Inhibition1.42 ± 0.1 µg/mL[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved in evaluating these compounds, the following diagrams illustrate the AP-1 signaling pathway and a typical experimental workflow for assessing AP-1 inhibition.

AP-1 Signaling Pathway AP-1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Stress Stress Stress->Receptors MAPK Cascade MAPK Cascade Receptors->MAPK Cascade JNK_p38 JNK/p38 MAPK Cascade->JNK_p38 c-Jun c-Jun JNK_p38->c-Jun Phosphorylation c-Fos c-Fos JNK_p38->c-Fos Increased Expression AP-1 Complex AP-1 (c-Jun/c-Fos) c-Jun->AP-1 Complex c-Fos->AP-1 Complex Gene Transcription Gene Transcription AP-1 Complex->Gene Transcription Inflammatory Genes (e.g., COX-2) Inflammatory Genes (e.g., COX-2) Gene Transcription->Inflammatory Genes (e.g., COX-2) Target Compound Methyl 1-methyl-6-oxo-1,6- dihydropyridine-3-carboxylate Target Compound->AP-1 Complex Inhibits T-5224 T-5224 T-5224->AP-1 Complex Inhibits SR 11302 SR 11302 SR 11302->AP-1 Complex Inhibits

Caption: AP-1 signaling pathway and points of inhibition.

Experimental Workflow for AP-1 Inhibition Assay Experimental Workflow for AP-1 Inhibition Assay cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Seed cells (e.g., HEK293T) in 96-well plates Transfection Transfect with AP-1 reporter plasmid Cell Seeding->Transfection Stimulation Stimulate with an AP-1 activator (e.g., PMA) Transfection->Stimulation Inhibitor Addition Add test compounds at varying concentrations Stimulation->Inhibitor Addition Incubation Incubate for a defined period (e.g., 24h) Inhibitor Addition->Incubation Lysis & Luciferase Assay Cell lysis and luciferase activity measurement Incubation->Lysis & Luciferase Assay Data Analysis Calculate IC50 values Lysis & Luciferase Assay->Data Analysis

References

Cross-Validation of Experimental Results for Substituted Pyridinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of substituted pyridinones against various therapeutic targets. The data presented is collated from multiple studies to offer an objective overview of their performance in anti-inflammatory, anticancer, and antiviral applications. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the cross-validation of these findings and to support further research and development efforts.

Executive Summary

Substituted pyridinones are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities. This guide consolidates experimental data on their efficacy, presenting a comparative analysis with established drugs in preclinical models. Key findings indicate that certain substituted pyridinones exhibit potent anti-inflammatory effects by inhibiting key mediators like COX-1/COX-2 and p38 MAP kinase. In oncology, various derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7, operating through mechanisms like apoptosis induction and kinase inhibition. Furthermore, novel pyridinone derivatives have emerged as promising antiviral agents, with some showing efficacy against influenza virus strains. This guide aims to serve as a valuable resource for researchers looking to build upon these findings.

Data Presentation: Comparative Efficacy of Substituted Pyridinones

The following tables summarize the quantitative data on the biological activity of various substituted pyridinones and their comparators.

Anti-inflammatory Activity

Table 1: Comparison of Anti-inflammatory Activity of Substituted Pyridinones and Indomethacin

CompoundAssayOrganismDose/Concentration% InhibitionIC50Reference
N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione (7c)Croton oil-induced ear edemaMouse1.25 mg/ear81.8%-[1]
IndomethacinCroton oil-induced ear edemaMouse10 mg/kg65%-[2]
IndomethacinCarrageenan-induced paw edemaRat5 mg/kgSignificant inhibition-[1]
N-substituted pyridinone (12r)Acute inflammation model--Significant efficacy-[3]
N-substituted pyridinone (19)Chronic inflammation model--Significant efficacy-[3]
Pyridine derivatives (46a-50)-----[4]
Pyridine 3-carboxylic acid derivativesHuman RBC hemolysis assay---14.06 ± 0.15 to 85.56 ± 0.25 µM[5]
Ketorolac (Reference)Human RBC hemolysis assay---11.79 ± 0.17 µM[5]
Anticancer Activity

Table 2: Comparison of Anticancer Activity of Substituted Pyridinones and Standard Chemotherapeutics against MCF-7 Breast Cancer Cells

CompoundAssayIC50Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)MTT Assay6.3 ± 0.4 µM[6]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)MTT Assay16 ± 1.7 µM[6]
Pyridine-urea derivative (8e)MTT Assay (48h)0.22 µM[7]
Pyridine-urea derivative (8n)MTT Assay (48h)1.88 µM[7]
Cyanopyridine derivative (4d)MTT Assay8.50 ± 0.42 μM[8]
Cyanopyridine derivative (4c)MTT Assay> 20.19 ± 0.96 μM[8]
Pyridin-2-yl estra-1,3,5(10) derivative (16)MTT Assay (72h)4.63 µM[9]
Doxorubicin (Reference)MTT Assay (48h)1.93 µM[7]
5-Fluorouracil (5-FU) (Reference)MTT Assay9.42 ± 0.46 μM[8]
Antiviral Activity

Table 3: Comparison of Antiviral Activity of Substituted Pyridinones and Baloxavir

CompoundVirus StrainAssayEC50 / IC50Reference
Polycyclic Pyridone Derivative (10a)Influenza A VirusCPE AssayPicomolar concentration[10]
Pyrimidine derivative (2d)Influenza (PA-PB1 interaction)ELISAIC50 = 90.1 µM[11]
Pyrimidine derivative (2d)InfluenzaPlaque Reduction AssayEC50 = 2.8 µM[11]
Pyridine derivative (1e)Influenza (PA-PB1 interaction)ELISAIC50 = 52.6 µM[11]
Benzothiazolyl-pyridine hybrid (8h)SARS-CoV-2-IC50 = 3.669 μM[12]
Baloxavir marboxil (Reference)Influenza A virusesPolymerase acidic (PA) endonuclease assayIC50 = 1.4 to 3.1 nM[13]
Baloxavir marboxil (Reference)Influenza B virusesPolymerase acidic (PA) endonuclease assayIC50 = 4.5 to 8.9 nM[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and cross-validation.

Carrageenan-Induced Paw Edema in Rats

This protocol is used to assess the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin 5 mg/kg), and test groups receiving different doses of the substituted pyridinone.

  • Procedure:

    • Thirty minutes after intraperitoneal or oral administration of the vehicle, reference, or test compound, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

    • The paw volume is measured immediately after the carrageenan injection and then at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[1]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Croton Oil-Induced Ear Edema in Mice

This is another common in vivo model for evaluating anti-inflammatory potential.

  • Animals: Mice are used for this assay.

  • Groups: Similar to the paw edema model, animals are grouped into control, reference (e.g., Indomethacin 10 mg/kg), and test groups.

  • Procedure:

    • A solution of croton oil (e.g., 5% v/v in acetone) is topically applied to the inner and outer surfaces of the right ear.[14]

    • The test compound is typically administered topically or systemically before or after the croton oil application.

    • After a set period (e.g., 6 hours), the animals are euthanized, and a circular section of the ear is punched out and weighed.[14]

  • Data Analysis: The difference in weight between the treated (right) and untreated (left) ear punches is used to quantify the edema. The percentage inhibition is calculated by comparing the test groups to the control group.

MTT Assay for Cell Viability

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the substituted pyridinone or a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.[15]

  • Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Staining: The treated cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for about 15 minutes.[3]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The data is analyzed to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence-based assays.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted pyridinones and a general experimental workflow for their evaluation.

Drug_Discovery_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials Target ID Target Identification & Validation Hit ID Hit Identification (Screening) Target ID->Hit ID Lead Opt Lead Optimization (SAR) Hit ID->Lead Opt In Vivo In Vivo Testing (Animal Models) Lead Opt->In Vivo Phase I Phase I (Safety) In Vivo->Phase I IND Submission Phase II Phase II (Efficacy) Phase I->Phase II Phase III Phase III (Large Scale) Phase II->Phase III Approval FDA Approval Phase III->Approval NDA Submission

Caption: General workflow for drug discovery and development.

p38_MAPK_Pathway cluster_inhibitor Inhibition by Substituted Pyridinones Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Pyridinones Pyridinones Pyridinones->p38 Inhibition

Caption: p38 MAPK signaling pathway and its inhibition.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inducer Induction by Substituted Pyridinones Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyridinones Pyridinones Pyridinones->Mitochondrion Induces stress

Caption: Caspase-mediated apoptosis pathways.

JNK_Signaling_Pathway cluster_inducer Upregulation by Substituted Pyridinones Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis_Gene_Expression Apoptosis & Gene Expression c_Jun->Apoptosis_Gene_Expression Pyridinones Pyridinones Pyridinones->JNK Upregulates

Caption: JNK signaling pathway in apoptosis.

VEGFR2_Signaling_Pathway cluster_inhibitor Inhibition by Substituted Pyridinones VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Proliferation Cell Proliferation & Angiogenesis Akt->Cell_Proliferation Raf_MEK_ERK->Cell_Proliferation Pyridinones Pyridinones Pyridinones->VEGFR2 Inhibition

References

Benchmarking the Efficacy of Novel Dihydropyridine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel dihydropyridine (DHP) compounds against established alternatives. Supported by experimental data, this document details the methodologies for key assays and visualizes critical signaling pathways to inform further research and development.

The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers remains a cornerstone in the management of cardiovascular diseases, particularly hypertension.[1] However, the evolution of this class has led to newer generations of DHPs with improved pharmacokinetic profiles and additional pharmacological actions, such as the blockade of other calcium channel subtypes.[2][3][4] This guide benchmarks the efficacy of these novel compounds against first-generation drugs like nifedipine and widely used agents such as amlodipine.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for novel and existing 1,4-dihydropyridines, focusing on their primary antihypertensive effects and their emerging potential in cancer therapy.

Table 1: Antihypertensive and Calcium Channel Blocking Activity

Compound/AnalogTarget/AssayIC50 / EC50 / EffectReference DrugIC50 / EC50 of ReferenceSource(s)
Novel DHP (Mebudipine) Systolic Blood Pressure Reduction (Hypertensive Rats)More potent than NifedipineNifedipine-[3]
Novel DHP (Dibudipine) Systolic Blood Pressure Reduction (Hypertensive Rats)Significant reductionNifedipine-[3]
Novel DHP Analogs (Cyclohexyl methyl, Phenyl butyl) Mean Blood Pressure Reduction (Phenylephrine-induced hypertensive rats)Similar reduction to Nifedipine at 100 µg/kg and 300 µg/kgNifedipine-[5][6]
Novel DHP (Compound 5a) L-type Ca2+ channels (A7r5 cells)IC50: 0.18 ± 0.02 µg/mLAmlodipineIC50: 0.45 ± 0.52 µg/mL[1][7]
Novel DHP (Compound 5e) L-type Ca2+ channels (A7r5 cells)IC50: 0.25 ± 0.63 µg/mLAmlodipineIC50: 0.45 ± 0.52 µg/mL[1][7]
Novel DHP (Compound 7e) Calcium Channel Inhibition (Isolated rat aortic ring)EC50: 0.2 nM--
Amlodipine Ca2+-induced contractions (depolarized rat aorta)IC50: 1.9 nM--[8]
Nisoldipine Norepinephrine-induced contractions (SHR vessels)IC50: 2.2 ± 0.3 X 10(-9) M--[9]
PN 200-110 (Isradipine) K+-induced contractions (SHR vessels)IC50: 2.8 ± 1.3 X 10(-8) M--[9]
Cilnidipine Blood Pressure ReductionComparable to AmlodipineAmlodipineComparable to Cilnidipine[1][4]

Table 2: Anticancer (Cytotoxic) Activity

Compound/AnalogCell LineIC50Reference DrugIC50 of ReferenceSource(s)
Novel DHP (Compound 7a) MOLT-4 (Leukemia)17.4 ± 2.0 µMCisplatin-[10]
Novel DHP (Compound 7a) LS180 (Colon Adenocarcinoma)29.7 ± 4.7 µMCisplatin-[10]
Novel DHP (Compound 7d) MCF-7 (Breast Cancer)28.5 ± 3.5 µMCisplatin-[10]
Symmetric 1,4-DHP (Compound 18) HeLa (Cervical Cancer)3.6 µM--[11]
Symmetric 1,4-DHP (Compound 18) MCF-7 (Breast Cancer)5.2 µM--[11]
Symmetric 1,4-DHP (Compound 19) HeLa (Cervical Cancer)2.3 µM--[11]
Symmetric 1,4-DHP (Compound 19) MCF-7 (Breast Cancer)5.7 µM--[11]
Nitroimidazole-DHP derivatives Raji (Burkitt's lymphoma)Moderate cytotoxicity--[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of dihydropyridines and a typical workflow for benchmarking new compounds.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Calcium Sensitization Pathway Membrane Cell Membrane Depolarization Depolarization LTCC L-type Ca2+ Channel Depolarization->LTCC activates Ca_influx Ca2+ Influx LTCC->Ca_influx Ca_i Increased Intracellular [Ca2+] Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex binds Ca2+ MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates MLC_p Phosphorylated MLC MLC->MLC_p Contraction Muscle Contraction MLC_p->Contraction Vasodilation Vasodilation DHP Dihydropyridine Compound DHP->LTCC blocks GPCR GPCR Agonist G_protein Gα12/13 GPCR->G_protein activates RhoA RhoA G_protein->RhoA activates ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP MLC Phosphatase (active) ROCK->MLCP inhibits MLCP->MLC_p dephosphorylates MLCP_i MLC Phosphatase (inactive) MLCP->MLCP_i

Caption: Dihydropyridine action on vascular smooth muscle.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation binding_assay Radioligand Binding Assay (Target Affinity - Ki) animal_model Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) binding_assay->animal_model Lead Compound Selection patch_clamp Whole-Cell Patch Clamp (Channel Inhibition - IC50) vasodilation_assay Aortic Ring Vasodilation Assay (Functional Potency - EC50) cytotoxicity_assay MTT Assay (Cytotoxicity - IC50) bp_measurement Blood Pressure Measurement (e.g., Tail-cuff method) animal_model->bp_measurement pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd_studies compound Novel Dihydropyridine Compound compound->binding_assay compound->patch_clamp compound->vasodilation_assay compound->cytotoxicity_assay

Caption: Experimental workflow for benchmarking novel dihydropyridines.

Detailed Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel Affinity

This assay determines the binding affinity of a test compound to the L-type calcium channel by measuring its ability to displace a radiolabeled DHP ligand.

  • Materials:

    • Rat brain membrane preparations

    • Radioligand (e.g., [³H]nitrendipine)

    • Test dihydropyridine compounds

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize rat cerebral cortex in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing 10% sucrose and stored at -80°C.

    • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[13]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

Whole-Cell Patch Clamp for L-type Calcium Channel Inhibition

This electrophysiological technique directly measures the inhibitory effect of a compound on the ionic currents flowing through L-type calcium channels.

  • Materials:

    • Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels

    • Patch clamp rig (amplifier, micromanipulator, microscope)

    • Borosilicate glass pipettes

    • Intracellular and extracellular recording solutions

  • Procedure:

    • Cell Preparation: Isolate single cells and place them in a recording chamber on the microscope stage.

    • Pipette Preparation: Pull glass pipettes to a fine tip (resistance of 3-7 MΩ) and fill with intracellular solution.

    • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.

    • Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents and record the baseline currents.

    • Compound Application: Perfuse the cell with the test compound at various concentrations and record the resulting currents.

    • Data Analysis: Measure the peak current amplitude at each concentration and plot the percentage of current inhibition as a function of compound concentration to determine the IC50 value.[6][9][15]

Ex Vivo Aortic Ring Vasodilation Assay

This assay assesses the functional vasodilatory effect of a compound on isolated arterial rings.

  • Materials:

    • Thoracic aorta from rats or mice

    • Organ bath system with force transducers

    • Krebs-Henseleit physiological salt solution

    • Vasoconstrictor agent (e.g., phenylephrine or high-concentration KCl)

    • Test dihydropyridine compounds

  • Procedure:

    • Tissue Preparation: Dissect the thoracic aorta and cut it into 1-2 mm wide rings.

    • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Pre-contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor.

    • Compound Administration: Add the test compound to the bath in a cumulative, concentration-dependent manner.

    • Data Acquisition: Record the relaxation of the aortic ring isometrically using a force transducer.

    • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction. Plot dose-response curves to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).[15][16]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, LS180, MOLT-4)

    • 96-well cell culture plates

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test dihydropyridine compound and incubate for a specified period (e.g., 72 hours).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[18][19]

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]

References

Dihydropyridine Carboxylates as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyridine carboxylates, a class of organic compounds, have demonstrated significant potential as modulators of various enzymatic processes, extending beyond their well-established role as calcium channel blockers. This guide provides a comparative analysis of their inhibitory efficacy against several key enzymes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Comparative Inhibitory Potency

The inhibitory activities of various dihydropyridine carboxylate derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and the mineralocorticoid receptor (MR) are summarized below. This data, presented in terms of IC50 and Ki values, allows for a direct comparison of the potency of these compounds across different biological targets.

Target Enzyme/ReceptorDihydropyridine DerivativeIC50 / Ki (µM)Reference CompoundReference IC50 / Ki (µM)
Acetylcholinesterase (AChE)Compound 11 0.21 ± 0.003Eserine0.85 ± 0.0001
Compound 7 17.16 ± 0.02Eserine0.85 ± 0.0001
Butyrylcholinesterase (BChE)Compound 7 17.16 ± 0.02Eserine0.04 ± 0.0001
A range of derivatives17.16 - 231.6Eserine0.04 ± 0.0001
α-GlucosidaseA range of derivatives2.31 ± 0.09 - 9.9 ± 0.1Acarbose2.07 ± 0.1
Mineralocorticoid Receptor (MR)Compound 11 Ki = 152 nMEplerenone-
Compound 16 Ki = 262 nMEplerenone-
Compound 19 Ki = 152 nMEplerenone-
Compound 20 Ki = 858 nMEplerenone-

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test dihydropyridine carboxylate compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, typically in DMSO.

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for a set period.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Test dihydropyridine carboxylate compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations and 50 µL of α-glucosidase solution in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the mineralocorticoid receptor.

Materials:

  • Source of mineralocorticoid receptors (e.g., cell lysate or purified receptor)

  • [³H]-Aldosterone (radiolabeled ligand)

  • Unlabeled aldosterone (for determining non-specific binding)

  • Test dihydropyridine carboxylate compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, combine the MR preparation, a fixed concentration of [³H]-aldosterone, and varying concentrations of the test compound or unlabeled aldosterone.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters. The receptor-bound radioligand is retained on the filter.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of [³H]-aldosterone against the logarithm of the test compound concentration.

  • The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow: Enzyme Inhibition Assay Reagent Prep Reagent Preparation Incubation Incubation with Inhibitor Reagent Prep->Incubation Test Compounds & Enzyme Reaction Enzymatic Reaction Incubation->Reaction Add Substrate Detection Signal Detection Reaction->Detection Measure Product Data Analysis Data Analysis Detection->Data Analysis Calculate % Inhibition & IC50

Caption: General workflow for in vitro enzyme inhibition assays.

cluster_MR_Pathway Mineralocorticoid Receptor Signaling Pathway Aldosterone Aldosterone MR_cytosol Mineralocorticoid Receptor (MR) (Cytosol) Aldosterone->MR_cytosol Binds to MR_complex Aldosterone-MR Complex MR_cytosol->MR_complex DHP Dihydropyridine Carboxylate (Antagonist) DHP->MR_cytosol Blocks Binding Translocation Nuclear Translocation MR_complex->Translocation HRE Hormone Response Element (DNA) Translocation->HRE Binds to Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Inhibition of the Mineralocorticoid Receptor signaling pathway by dihydropyridine carboxylates.

A Comparative Guide to Verifying the Purity of Synthesized Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity, and stability, leading to unreliable experimental data and potential safety concerns.[1][2] This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a pyridone derivative with potential applications in medicinal chemistry.[3][4] We present detailed experimental protocols, comparative data, and a logical workflow to ensure robust and reliable purity assessment.

Key Analytical Techniques for Purity Determination

A multi-faceted approach employing several complementary analytical techniques is the most reliable strategy for purity verification.[5][6] The primary methods for a compound like this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the industry standard for determining the purity of a sample by separating the main compound from any impurities.[7][8] The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks. For pyridone derivatives, which can be polar, reversed-phase HPLC is a common and effective method.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the molecular structure of the compound.[6][11] ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon framework. The absence of signals corresponding to potential impurities (e.g., starting materials, residual solvents) is a strong indicator of high purity.[12]

  • Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight and elemental composition (with High-Resolution Mass Spectrometry, HRMS).[6] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying unknown impurities.[5]

  • Elemental Analysis (CHN Analysis) : This method determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should closely match the theoretical values calculated from the molecular formula, providing a fundamental check of purity.[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of pyridone derivatives and may require optimization.[8][10]

  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution :

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection Wavelength : 265 nm (based on the chromophore).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a small amount of the synthesized compound (approx. 1 mg/mL) in the mobile phase (e.g., a 50:50 mixture of Solvent A and B) and filter through a 0.45 µm syringe filter before injection.[7]

NMR Spectroscopy Protocol
  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

Mass Spectrometry (LC-MS) Protocol
  • Instrumentation : A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Electrospray Ionization - ESI).

  • Chromatography : Use the HPLC conditions described above. The use of formic acid in the mobile phase makes it compatible with MS detection.[9]

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive Electrospray Ionization (ESI+). The nitrogen atom in the pyridone ring is readily protonated.

    • Scan Range : m/z 100 - 500.

    • Expected Ion : The primary ion observed should be the protonated molecule [M+H]⁺.

Data Presentation and Comparison

The following table summarizes the expected analytical data for pure this compound and compares it with potential impurities.

Table 1: Comparative Analytical Data

ParameterExpected Result for Pure CompoundAlternative A: Starting Material (Unreacted)Alternative B: Hydrolyzed Byproduct (Carboxylic Acid)
Molecular Formula C₈H₉NO₃Varies based on synthesis routeC₇H₇NO₃
Molecular Weight 167.16 g/mol Varies153.13 g/mol
HPLC Purity >98% (single major peak)Separate peak, different retention timeSeparate peak, likely more polar (earlier retention time)
MS (ESI+) m/z Expected: 168.17 [M+H]⁺VariesExpected: 154.14 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ ~8.4 (s, 1H), ~7.9 (d, 1H), ~6.5 (d, 1H), ~3.8 (s, 3H, -OCH₃), ~3.5 (s, 3H, N-CH₃) ppm.Signals corresponding to starting materials will be absent.Absence of the ester methyl singlet (~3.8 ppm); presence of a broad carboxylic acid proton (>12 ppm).[14]
¹³C NMR (100 MHz, DMSO-d₆) δ ~165 (Ester C=O), ~160 (Ring C=O), ~145, ~140, ~120, ~108 (Ring C), ~52 (-OCH₃), ~37 (N-CH₃) ppm.Signals corresponding to starting materials will be absent.Absence of the ester methyl carbon (~52 ppm).
Elemental Analysis C: 57.48%, H: 5.43%, N: 8.38%Will not match theoretical values.C: 54.90%, H: 4.61%, N: 9.15%

Visualizations: Workflows and Pathways

Experimental Workflow

The logical process for verifying compound purity involves a sequence of chromatographic and spectroscopic analyses.

G cluster_0 Synthesis & Isolation cluster_1 Purity & Identity Verification synth Synthesized Crude Product tlc TLC Analysis synth->tlc Initial Check hplc HPLC for Purity (%) tlc->hplc Quantitative Analysis ms LC-MS for MW hplc->ms Identity Confirmation nmr NMR for Structure ms->nmr Structural Confirmation final Pure Compound (>98%) nmr->final Final Assessment

Caption: Workflow for purity verification of a synthesized compound.
Hypothetical Signaling Pathway

The parent carboxylic acid of the target compound has been identified as an inhibitor of the AP-1 transcription factor, which downregulates COX-2 expression.[15] This diagram illustrates this potential mechanism of action.

G cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism LPS Stimulus (LPS) Receptor TLR4 Receptor LPS->Receptor Pathway MAPK Cascade Receptor->Pathway AP1 AP-1 Activation Pathway->AP1 COX2 COX-2 Gene Transcription AP1->COX2 Inflammation Inflammatory Response COX2->Inflammation Compound Methyl 1-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (or active metabolite) Compound->AP1 Inhibition

Caption: Hypothetical inhibition of the AP-1 pathway by the compound.

References

Safety Operating Guide

Proper Disposal of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, a chemical compound that requires careful management due to its potential hazards. As a derivative of pyridine, it should be treated as hazardous waste, known to be potentially flammable, toxic, and an irritant.[1] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).[1] In the event of a spill, the area should be evacuated, and for any large spills, the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1] For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1][2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]
Experimental Protocols: Disposal Workflow

The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.[1] The following workflow outlines the necessary steps for its safe disposal.

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

A meticulous approach to the disposal of this compound is essential. The following steps provide a clear and actionable plan for laboratory professionals.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials like pipette tips and absorbent pads, must be classified as hazardous waste.[1]

  • This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.[1]

2. Waste Collection and Containment:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]

  • The container must be in good condition, with no cracks or leaks, and compatible with the chemical.[4]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and dry, away from sources of ignition.[2]

5. Final Disposal:

  • Never pour this chemical down the drain or dispose of it in regular trash.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2]

First Aid Measures

In the case of accidental exposure, immediate action is critical:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[2]

  • Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[2]

  • Inhalation: Move to fresh air immediately and consult a healthcare professional.[2]

References

Personal protective equipment for handling Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound. The following procedures are based on established best practices for handling novel heterocyclic compounds and pyridine derivatives to ensure the safety of laboratory personnel and the integrity of research.

Hazard Summary
Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The minimum required PPE includes a laboratory coat, safety glasses, and chemical-resistant gloves.[2] For more potent compounds or when there is a risk of splashing, additional protection is necessary.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Safety goggles[1]Nitrile or butyl rubber gloves[1]Laboratory coat[1]Required if not handled in a certified chemical fume hood[1]
Conducting Reactions Safety goggles or a face shield worn over safety glasses[3][4]Nitrile or butyl rubber gloves[1]Laboratory coat[1]Required if not handled in a certified chemical fume hood
Handling Spills Safety goggles and face shield[1]Chemical-resistant gloves (Nitrile or butyl rubber)[1]Chemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety goggles[1]Nitrile or butyl rubber gloves[1]Laboratory coat[1]Not generally required if containers are sealed and handled properly[1]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Experiment Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[2]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[5]

  • Gather Materials: Assemble all necessary equipment and reagents.

  • Don PPE: Put on the appropriate PPE as outlined in Table 1.[1]

Handling and Use
  • Work in a Fume Hood: All manipulations of the compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contamination: Do not wear gloves outside the immediate work area to prevent the spread of contamination.[3]

  • Safe Pipetting: Use a mechanical pipetting device; never pipette by mouth.[6]

  • Minimize Aerosols: Perform all procedures carefully to minimize the creation of splashes or aerosols.[6]

Storage
  • Proper Labeling: Ensure all containers are clearly labeled with the chemical name and any known hazards.[2]

  • Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed.[1]

Spill Management
  • Immediate Action: In case of a spill, evacuate the area if necessary and alert your supervisor.

  • Containment: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Collection: Collect all contaminated consumables (e.g., gloves, pipette tips) and chemical waste in a designated, properly labeled hazardous waste container.

  • Container Management: Keep the waste container sealed when not in use.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare handle_react Conduct Reaction handle_prepare->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe dispose_store Store Waste in Designated Area cleanup_waste->dispose_store dispose_collect Arrange for Waste Collection dispose_store->dispose_collect

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.